molecular formula C8H8BrFO2 B1442699 (4-Bromo-2-fluoro-5-methoxyphenyl)methanol CAS No. 749931-19-9

(4-Bromo-2-fluoro-5-methoxyphenyl)methanol

Cat. No.: B1442699
CAS No.: 749931-19-9
M. Wt: 235.05 g/mol
InChI Key: YZOGHNYIPBLBAM-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluoro-5-methoxyphenyl)methanol is a useful research compound. Its molecular formula is C8H8BrFO2 and its molecular weight is 235.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Bromo-2-fluoro-5-methoxyphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-2-fluoro-5-methoxyphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-bromo-2-fluoro-5-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOGHNYIPBLBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Starting materials for (4-Bromo-2-fluoro-5-methoxyphenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the precision synthesis of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol , a highly functionalized intermediate critical in the development of kinase inhibitors and radiotracers.

The synthesis is designed around a chemoselective reduction strategy, prioritizing the preservation of the halogenated arene scaffold.

Executive Summary & Retrosynthetic Analysis

The target molecule contains a trisubstituted benzene ring with three distinct electronic effectors: an electron-donating methoxy group (-OMe) and two electron-withdrawing halogens (-F, -Br). The primary challenge is installing the bromine atom regioselectively without over-halogenating or disrupting the existing fluorine substituent.

Retrosynthetic Logic:

  • Functional Group Interconversion (FGI): The benzyl alcohol is best derived from the corresponding benzoic acid to avoid the volatility and stability issues associated with benzaldehydes or benzyl halides during intermediate steps.

  • Regiocontrol: The bromine at C4 is installed via Electrophilic Aromatic Substitution (EAS). The C5-Methoxy group is the strongest directing group, directing ortho and para. Since the para position (C2) is occupied by Fluorine, and the C6 ortho position is sterically hindered by the carboxylic acid, bromination selectively occurs at C4.

Retrosynthetic Pathway Diagram

Retrosynthesis Target (4-Bromo-2-fluoro-5-methoxyphenyl)methanol (Target) Intermediate 4-Bromo-2-fluoro-5-methoxybenzoic acid (Key Intermediate) Target->Intermediate Chemoselective Reduction (BH3) Starting 2-Fluoro-5-methoxybenzoic acid (Starting Material) Intermediate->Starting Regioselective Bromination (Br2/NBS)

Caption: Retrosynthetic disconnection revealing the benzoic acid pathway as the most logical route.

Starting Materials & Reagents

To ensure reproducibility, the following grades and specifications are required.

ComponentCAS NumberGrade/PurityRole
2-Fluoro-5-methoxybenzoic acid 78266-06-5 >97% HPLCCore Scaffold
N-Bromosuccinimide (NBS)128-08-599% (Recrystallized)Brominating Agent
Borane-Tetrahydrofuran (BH₃·THF)14044-65-61.0 M in THFSelective Reductant
Acetonitrile (MeCN)75-05-8AnhydrousSolvent (Step 1)
Tetrahydrofuran (THF)109-99-9Anhydrous, Inhibitor-freeSolvent (Step 2)

Phase 1: Regioselective Bromination

Objective: Synthesize 4-Bromo-2-fluoro-5-methoxybenzoic acid.

The methoxy group at C5 strongly activates the ring. While standard bromination (Br₂/FeBr₃) can be too aggressive, leading to polybromination, the use of N-Bromosuccinimide (NBS) in a polar aprotic solvent provides mild, controllable conditions.

Reaction Mechanism & Directing Effects
  • -OMe (C5): Strong ortho/para director.

    • Para (C2): Blocked by Fluorine.

    • Ortho (C4 & C6): C4 is accessible. C6 is sterically crowded by the carboxylic acid moiety.

  • -F (C2): Weak ortho/para director. Reinforces activation at C4 (meta to itself? No, F directs ortho/para, so it directs to C3 and C1/C5). The -OMe effect dominates.

Experimental Protocol
  • Dissolution: Charge a reactor with 2-Fluoro-5-methoxybenzoic acid (1.0 eq) and Acetonitrile (10 volumes).

  • Activation: Cool the solution to 0–5 °C.

  • Addition: Add NBS (1.05 eq) portion-wise over 30 minutes. Note: Exothermic reaction. Maintain internal temperature <10 °C.

  • Reaction: Allow to warm to room temperature (20–25 °C) and stir for 4–6 hours.

    • IPC (In-Process Control): Monitor via HPLC. Target <2% starting material.

  • Quench: Add 10% aqueous Sodium Bisulfite (NaHSO₃) to neutralize excess bromine species.

  • Workup: Concentrate acetonitrile under reduced pressure. Dilute residue with Ethyl Acetate and wash with water (2x) and Brine (1x).

  • Purification: Recrystallize from Ethanol/Water if purity is <95%.

Yield Expectation: 85–92% Key Data: ¹H NMR should show two singlets (or doublets due to F-coupling) in the aromatic region, confirming para-substitution pattern.

Phase 2: Chemoselective Reduction

Objective: Reduction of the carboxylic acid to the benzyl alcohol without dehalogenation.

Critical Decision: Avoid Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is a strong nucleophile and can cause hydrodebromination (stripping the bromine) or nucleophilic aromatic substitution on the fluorine. Borane-THF (BH₃·THF) is the reagent of choice as it reduces carboxylic acids faster than esters or halides via an electrophilic mechanism.

Reduction Pathway Diagram

Reduction Acid Benzoic Acid Precursor Complex Triacyloxyborane Intermediate Acid->Complex BH3·THF (Electrophilic Attack) Alcohol Benzyl Alcohol Product Complex->Alcohol Hydrolysis (H2O/Workup)

Caption: Borane-mediated reduction mechanism avoiding halogen displacement.

Experimental Protocol
  • Setup: Flame-dry a 3-neck flask and purge with Nitrogen (N₂).

  • Solvation: Dissolve 4-Bromo-2-fluoro-5-methoxybenzoic acid (1.0 eq) in anhydrous THF (8 volumes). Cool to 0 °C.

  • Reduction: Add BH₃·THF (1.0 M solution, 2.5 eq) dropwise via addition funnel.

    • Caution: Hydrogen gas evolution. Ensure proper venting.

  • Reflux: Once addition is complete, warm to room temperature, then heat to mild reflux (65 °C) for 2 hours to break down the intermediate borate ester.

  • Quench: Cool to 0 °C. Carefully add Methanol (excess) to destroy excess borane.

    • Note: This forms volatile trimethyl borate.

  • Isolation: Concentrate in vacuo. Redissolve in Ethyl Acetate, wash with 1M HCl (to break any boron complexes) and saturated NaHCO₃.

  • Final Polish: Dry over MgSO₄, filter, and concentrate.

Yield Expectation: 90–95% Appearance: White to off-white solid.

Analytical Validation (Self-Validating System)

To confirm the identity of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol , the following spectral signatures must be present.

TechniqueExpected SignatureStructural Confirmation
¹H NMR δ ~4.6 ppm (d, 2H)Confirms -CH₂OH (Benzylic protons).
¹H NMR Two aromatic signals (para)Confirms 1,2,4,5-substitution pattern.
¹⁹F NMR ~ -120 to -130 ppmConfirms presence of Fluorine .
MS (ESI) M+ and [M+2]+ (1:1 ratio)Confirms presence of one Bromine atom.

References

  • Sigma-Aldrich. Product Specification: 4-Bromo-2-fluoro-5-methylbenzoic acid (Analog Reference).[1] Available at:

  • National Institutes of Health (NIH). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation (Comparative Method). Available at:

  • ChemicalBook. Synthesis of 2-Fluoro-5-hydroxybenzoic acid (Precursor Synthesis). Available at:

  • PubChem. Compound Summary: 2-bromo-5-fluoro-4-methoxybenzoic acid (Isomer Data). Available at:

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS) Reactivity Profile. Available at:

Sources

A Technical Guide to (4-Bromo-2-fluoro-5-methoxyphenyl)methanol and its Analogs: A Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromo-2-fluoro-5-methoxyphenyl)methanol is a key synthetic intermediate that has garnered significant attention in medicinal chemistry. Its unique substitution pattern on the phenyl ring provides a versatile scaffold for the development of potent and selective therapeutic agents. This technical guide provides a comprehensive review of the synthesis, chemical properties, and, most importantly, the burgeoning applications of this compound and its analogs in drug discovery. We delve into its role as a crucial building block for the development of lysophosphatidic acid (LPA) receptor antagonists and Hepatitis C virus (HCV) NS5B polymerase inhibitors. This guide will explore the structure-activity relationships of its derivatives and provide detailed experimental protocols for its synthesis, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Introduction: The Emergence of a Privileged Scaffold

The strategic incorporation of halogen atoms and methoxy groups into small molecules is a well-established strategy in drug design to modulate their physicochemical and pharmacological properties. The title compound, (4-Bromo-2-fluoro-5-methoxyphenyl)methanol, exemplifies this approach, presenting a unique combination of a bromine atom, a fluorine atom, and a methoxy group on a benzyl alcohol core. This arrangement of substituents offers a handle for further chemical modifications and influences the molecule's interaction with biological targets.

This guide will provide a detailed exploration of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol, covering its synthesis from commercially available starting materials and its subsequent derivatization. The primary focus will be on its utility as a scaffold in the development of two distinct classes of therapeutic agents: LPA receptor antagonists and HCV NS5B polymerase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol is presented in the table below.

PropertyValue
CAS Number 749931-19-9[1]
Molecular Formula C₈H₈BrFO₂
Molecular Weight 235.05 g/mol
Appearance White to off-white solid
Purity >95%

Synthesis of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol

The synthesis of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol is typically achieved through a two-step process, starting from the commercially available 1,4-dibromo-2-fluorobenzene. The key intermediate is the corresponding aldehyde, 4-bromo-2-fluoro-5-methoxybenzaldehyde, which is then reduced to the target alcohol.

Synthesis of 4-Bromo-2-fluoro-5-methoxybenzaldehyde

Several methods have been reported for the synthesis of 4-bromo-2-fluoro-5-methoxybenzaldehyde. A common and efficient approach involves a metal-halogen exchange followed by formylation.[2]

Experimental Protocol:

Step 1: Metal-Halogen Exchange and Formylation

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,4-dibromo-2-fluorobenzene in a suitable anhydrous solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of isopropyl magnesium chloride in THF to the reaction mixture. The Grignard reagent will selectively react with the bromine atom at the 4-position due to the electronic effects of the fluorine and the other bromine atom.

  • After the formation of the Grignard reagent is complete, add a formylating agent such as N,N-dimethylformamide (DMF) dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 4-bromo-2-fluorobenzaldehyde can be purified by crystallization from a solvent such as heptane.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve the purified 4-bromo-2-fluorobenzaldehyde in methanol.

  • Add a base, such as potassium carbonate, to the solution.

  • Heat the reaction mixture to 50°C and stir for several hours. The methoxide ion, generated in situ, will displace the fluorine atom via a nucleophilic aromatic substitution reaction.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-bromo-2-fluoro-5-methoxybenzaldehyde.

  • The product can be further purified by crystallization from heptane.

Reduction to (4-Bromo-2-fluoro-5-methoxyphenyl)methanol

The final step in the synthesis is the reduction of the aldehyde functionality to a primary alcohol. A standard and effective method for this transformation is the use of sodium borohydride in a protic solvent like methanol.

Experimental Protocol:

  • In a round-bottom flask, dissolve 4-bromo-2-fluoro-5-methoxybenzaldehyde in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) in small portions to the stirred solution. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude (4-Bromo-2-fluoro-5-methoxyphenyl)methanol.

  • The product can be purified by column chromatography on silica gel or by recrystallization.

Diagram of the Synthetic Workflow:

Synthesis A 1,4-Dibromo-2-fluorobenzene B 4-Bromo-2-fluoro-5-methoxybenzaldehyde A->B 1. i-PrMgCl, THF 2. DMF 3. K2CO3, MeOH C (4-Bromo-2-fluoro-5-methoxyphenyl)methanol B->C NaBH4, MeOH

Caption: Synthetic route to (4-Bromo-2-fluoro-5-methoxyphenyl)methanol.

Applications in Drug Discovery

The (4-Bromo-2-fluoro-5-methoxyphenyl)methanol scaffold has proven to be a valuable starting point for the development of potent inhibitors for two important drug targets: lysophosphatidic acid (LPA) receptors and the Hepatitis C virus (HCV) NS5B polymerase.

Lysophosphatidic Acid (LPA) Receptor Antagonists

Lysophosphatidic acid (LPA) is a signaling lipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), designated LPA₁₋₆. Dysregulation of LPA signaling has been implicated in a variety of pathological conditions, including cancer, fibrosis, and neuropathic pain. Consequently, the development of LPA receptor antagonists is a promising therapeutic strategy.

(4-Bromo-2-fluoro-5-methoxyphenyl)methanol has been utilized as a key building block in the synthesis of potent and selective LPA receptor antagonists. The general structure of these antagonists often involves the etherification or esterification of the benzylic alcohol with a polar head group that mimics the phosphate group of LPA, and further modifications to the phenyl ring to optimize potency and selectivity.

Structure-Activity Relationship (SAR) Insights:

While specific SAR data for close analogs of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol in the context of LPA receptor antagonism is not extensively published in the public domain, general principles for LPA receptor antagonists can be inferred from the literature.

  • Polar Head Group: The nature of the polar head group is critical for receptor interaction. Carboxylic acids, phosphonates, and other acidic moieties are commonly employed to mimic the phosphate of LPA.

  • Linker: The linker connecting the phenyl ring to the polar head group influences the compound's conformation and can impact receptor binding.

  • Phenyl Ring Substituents: The bromo, fluoro, and methoxy substituents on the phenyl ring play a crucial role in modulating the electronic and steric properties of the molecule, thereby affecting its affinity and selectivity for different LPA receptor subtypes.[3][4] Fluorine substitution, in particular, can enhance metabolic stability and binding affinity.[3]

Logical Relationship Diagram for LPA Antagonist Design:

LPA_Antagonist_Design cluster_modifications Chemical Modifications cluster_outcomes Desired Outcomes Core (4-Bromo-2-fluoro-5- methoxyphenyl)methanol Scaffold PolarHead Polar Head Group (e.g., Carboxylic Acid, Phosphonate) Core->PolarHead Derivatization Linker Linker Modification Core->Linker Derivatization PhenylSubst Phenyl Ring Substitution Analogs Core->PhenylSubst Derivatization Potency Increased Potency PolarHead->Potency Selectivity Enhanced Selectivity (for LPA Receptor Subtypes) PolarHead->Selectivity PK Improved Pharmacokinetics PolarHead->PK Linker->Potency Linker->Selectivity Linker->PK PhenylSubst->Potency PhenylSubst->Selectivity PhenylSubst->PK

Caption: Design strategy for LPA receptor antagonists.

Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors

Hepatitis C is a viral infection that can lead to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV NS5B protein is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. As such, it is a prime target for the development of direct-acting antiviral agents.

(4-Bromo-2-fluoro-5-methoxyphenyl)methanol has been identified as a key intermediate in the synthesis of non-nucleoside inhibitors (NNIs) of the HCV NS5B polymerase.[5] These inhibitors typically bind to allosteric sites on the enzyme, inducing a conformational change that inhibits its activity.

Structure-Activity Relationship (SAR) Insights:

The development of potent NS5B inhibitors from the (4-Bromo-2-fluoro-5-methoxyphenyl)methanol scaffold involves its incorporation into larger heterocyclic systems. The SAR for these NNIs is complex and highly dependent on the specific allosteric binding site being targeted. However, some general observations can be made:

  • Hydrophobic Interactions: The substituted phenyl ring often engages in hydrophobic interactions within the allosteric pocket. The nature and position of the bromo, fluoro, and methoxy groups can significantly influence the strength of these interactions.

  • Hydrogen Bonding: The hydroxymethyl group of the core scaffold can be a key hydrogen bond donor or can be further functionalized to introduce other hydrogen bonding moieties.

  • Conformational Rigidity: The overall shape and rigidity of the molecule are crucial for fitting into the allosteric binding site. The core scaffold contributes to the overall three-dimensional structure of the inhibitor.

The discovery and optimization of these inhibitors often rely on a combination of high-throughput screening, structure-based drug design, and synthetic chemistry.[6][7]

Experimental Workflow for Inhibitor Screening:

Inhibitor_Screening A Synthesize Analog Library from (4-Bromo-2-fluoro-5-methoxyphenyl)methanol B High-Throughput Screening (HCV NS5B Polymerase Assay) A->B C Identify 'Hit' Compounds B->C D Determine IC50 Values C->D E Structure-Activity Relationship (SAR) Analysis D->E F Lead Optimization E->F F->A Iterative Design G In vivo Efficacy and Safety Studies F->G

Sources

Discovery and history of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

A-1 Technical Guide: (4-Bromo-2-fluoro-5-methoxyphenyl)methanol

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical overview of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol, a key chemical intermediate in contemporary organic synthesis. While not a widely studied compound in its own right, its significance lies in its role as a versatile building block for the construction of more complex molecules, particularly in the field of medicinal chemistry. This guide details the primary synthetic route to this compound, starting from its aldehyde precursor, and elucidates its application in the synthesis of pharmacologically relevant agents. The content herein is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural knowledge and the scientific rationale behind the described methodologies.

Introduction and Core Concepts

(4-Bromo-2-fluoro-5-methoxyphenyl)methanol, with the molecular formula C₈H₈BrFO₂, is a substituted benzyl alcohol derivative.[1] Its strategic placement of bromo, fluoro, and methoxy substituents on the phenyl ring makes it a valuable precursor for creating complex molecular architectures through various organic reactions. The presence of both bromine and fluorine atoms allows for precise structural modifications, a desirable feature for optimizing the properties of potential drug candidates.[2] This compound is primarily "discovered" and utilized as an intermediate, meaning its history is intrinsically linked to the development of the target molecules it helps create. One of the most common and direct synthetic pathways to this alcohol is through the reduction of its corresponding aldehyde, 4-Bromo-2-fluoro-5-methoxybenzaldehyde.[3]

Synthesis of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol

The most prevalent and straightforward method for the preparation of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol is the reduction of the aldehyde functional group of 4-Bromo-2-fluoro-5-methoxybenzaldehyde. This transformation is a cornerstone of organic synthesis, converting a carbonyl group into a primary alcohol.[4]

Synthetic Pathway Overview

The synthesis begins with the precursor, 4-Bromo-2-fluoro-5-methoxybenzaldehyde. This aldehyde is treated with a suitable reducing agent, such as sodium borohydride (NaBH₄), which selectively reduces the aldehyde to a primary alcohol.[4] The reaction is typically carried out in an alcoholic solvent like methanol or ethanol.

Visualizing the Synthesis

The following diagram illustrates the single-step reduction from the aldehyde precursor to the target alcohol.

G cluster_0 Synthesis of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol A 4-Bromo-2-fluoro-5-methoxybenzaldehyde (C8H6BrFO2) B (4-Bromo-2-fluoro-5-methoxyphenyl)methanol (C8H8BrFO2) A->B Reduction (e.g., NaBH4, Methanol)

Caption: Synthetic route from aldehyde to alcohol.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard chemical literature for the reduction of aromatic aldehydes.

Objective: To synthesize (4-Bromo-2-fluoro-5-methoxyphenyl)methanol via the reduction of 4-Bromo-2-fluoro-5-methoxybenzaldehyde.

Materials:

  • 4-Bromo-2-fluoro-5-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2-fluoro-5-methoxybenzaldehyde in methanol at room temperature.

  • Addition of Reducing Agent: Cool the solution in an ice bath to 0°C. Slowly add sodium borohydride in small portions. Rationale: The portion-wise addition and cooling are crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine. Rationale: The brine wash helps to remove residual water and inorganic salts from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude (4-Bromo-2-fluoro-5-methoxyphenyl)methanol can be further purified by silica gel column chromatography if necessary.

Data Summary
ParameterValueReference
Molecular Formula C₈H₈BrFO₂[1]
Molecular Weight 235.05 g/mol [1]
Precursor CAS No. 749931-20-2[5]
Product CAS No. 749931-19-9[6]
Typical Reducing Agent Sodium Borohydride[4]
Typical Solvent Methanol

Application in Drug Discovery & Development

The "history" of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol is written in the patents and literature of the complex molecules it helps to create. Its structure is frequently found as a key fragment in the development of novel therapeutic agents. For instance, this compound and its derivatives have been cited in patents for the development of Hepatitis C Virus (HCV) RNA-Dependent RNA Polymerase inhibitors and Lysophosphatidic Acid Receptor Antagonists.[6]

Role as a Synthetic Intermediate

In a multi-step synthesis, (4-Bromo-2-fluoro-5-methoxyphenyl)methanol can be converted into a more reactive intermediate, such as a benzyl bromide, which can then be coupled with other molecular fragments to build the final active pharmaceutical ingredient (API). The bromo and fluoro groups on the ring can also be used as handles for further chemical modifications, such as cross-coupling reactions.

Illustrative Workflow in a Synthetic Campaign

The diagram below outlines a conceptual workflow where (4-Bromo-2-fluoro-5-methoxyphenyl)methanol is utilized as a starting material in a drug discovery program.

G cluster_1 Conceptual Drug Discovery Workflow Start (4-Bromo-2-fluoro-5-methoxyphenyl)methanol (Starting Material) Step1 Functional Group Transformation (e.g., Conversion to Benzyl Bromide) Start->Step1 Step2 Coupling Reaction (with another molecular fragment) Step1->Step2 Step3 Further Modification / Finalization Step2->Step3 API Active Pharmaceutical Ingredient (API) (Final Target Molecule) Step3->API

Caption: Use of the title compound in a synthetic workflow.

Characterization

The identity and purity of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the hydroxyl (-OH) group of the alcohol.

Conclusion

While the discovery of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol is not marked by a singular historical event, its importance is firmly established through its utility as a key synthetic intermediate. Its well-defined structure and the reactivity of its functional groups make it a valuable tool for medicinal chemists in the construction of novel and complex molecules with therapeutic potential. The synthetic protocol detailed in this guide provides a reliable method for its preparation, enabling its continued application in research and development.

References

  • Google Patents. (2025, May 30). WO 2025/109026 A1.
  • Beilstein Journals. (n.d.). Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. Retrieved February 18, 2026, from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved February 18, 2026, from [Link]

  • PubChem. (n.d.). (2-Bromo-4-fluoro-5-methoxyphenyl)methanamine. Retrieved February 18, 2026, from [Link]

  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Clark, J. (2015, November). Reduction of aldehydes and ketones. Chemguide. Retrieved February 18, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluoro-5-methoxybenzaldehyde. Retrieved February 18, 2026, from [Link]

  • Parkway Scientific. (n.d.). HI-299 (749931-19-9, MFCD17012741). Retrieved February 18, 2026, from [Link]

  • Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Taylor & Francis Online. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Retrieved February 18, 2026, from [Link]

  • ACS Publications. (2012, August 3). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Retrieved February 18, 2026, from [Link]

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Methodological & Application

The Strategic Application of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of contemporary medicinal chemistry, the success of a drug discovery program is often predicated on the strategic selection of molecular building blocks. These scaffolds must offer a blend of tunable physicochemical properties, predictable reactivity, and the potential for favorable interactions with biological targets. (4-Bromo-2-fluoro-5-methoxyphenyl)methanol emerges as a preeminent example of such a building block, embodying a unique constellation of functional groups that empower chemists to navigate the complexities of structure-activity relationship (SAR) studies.

This technical guide provides an in-depth exploration of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol, detailing its synthesis, chemical attributes, and its application in the generation of high-value therapeutic agents. We will delve into specific protocols for its utilization in key synthetic transformations and contextualize its relevance in the pursuit of novel kinase and SGLT2 inhibitors.

Physicochemical Properties and Structural Attributes

The utility of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol is rooted in its distinct structural features:

  • The Bromine Handle: The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling extensive exploration of the chemical space around the phenyl ring.

  • The Fluorine Substituent: The strategic placement of a fluorine atom ortho to the bromine imparts several beneficial properties. Fluorine is known to enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[1][2] Its high electronegativity can also influence the conformation of the molecule, potentially pre-disposing it to a bioactive conformation.[3][4]

  • The Methoxy Group: The methoxy group, a common feature in many bioactive molecules, can act as a hydrogen bond acceptor and contribute to favorable interactions within a protein's binding pocket.[5] Its electronic-donating nature also influences the reactivity of the aromatic ring.

  • The Hydroxymethyl Group: The primary alcohol functionality of the benzylic methanol provides a further point for diversification. It can be readily oxidized to the corresponding aldehyde or carboxylic acid for further elaboration, or it can participate in etherification or esterification reactions to introduce a variety of side chains.

Below is a visual representation of the (4-Bromo-2-fluoro-5-methoxyphenyl)methanol structure.

G (4-Bromo-2-fluoro-5-methoxyphenyl)methanol Structure cluster_0 C1 C C2 C C1->C2 C8 CH2OH C1->C8 C3 C C2->C3 F F C2->F C4 C C3->C4 C5 C C4->C5 Br Br C4->Br C6 C C5->C6 O1 O C5->O1 C6->C1 C7 CH3 O1->C7 O2 O H1 H

Caption: Chemical structure of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern oncology and immunology.[6] The development of potent and selective kinase inhibitors often relies on scaffolds that can effectively mimic the ATP-binding site. The 4-anilinoquinoline and related heterocyclic cores are privileged structures in this regard. (4-Bromo-2-fluoro-5-methoxyphenyl)methanol is an ideal starting material for the synthesis of the aniline portion of these inhibitors.

For instance, in the synthesis of Bosutinib, a dual Src/Abl kinase inhibitor, a key intermediate is 2,4-dichloro-5-methoxyaniline.[7] While not identical, (4-Bromo-2-fluoro-5-methoxyphenyl)methanol provides a scaffold with a similar substitution pattern that is highly relevant for targeting the kinase active site. The bromine atom allows for coupling to the quinoline core, while the fluoro and methoxy groups can occupy hydrophobic pockets and form key interactions within the ATP-binding site.

Another important class of kinases are the Fibroblast Growth Factor Receptors (FGFRs), which are implicated in a variety of cancers.[8] Many FGFR inhibitors feature a substituted phenyl moiety that binds in the hinge region of the kinase. The unique electronic properties of the fluoro and methoxy groups on our building block can be exploited to fine-tune the binding affinity and selectivity for different FGFR isoforms.[9]

FGFR Signaling Pathway

The diagram below illustrates a simplified representation of the FGFR signaling cascade, a key pathway in cellular proliferation and survival that is often dysregulated in cancer.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Autophosphorylation & Adaptor Protein Recruitment PI3K PI3K FGFR->PI3K Autophosphorylation & Adaptor Protein Recruitment PLCg PLCγ FGFR->PLCg Autophosphorylation & Adaptor Protein Recruitment RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF PKC PKC PLCg->PKC PKC->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor FGFR Inhibitor (Derived from Building Block) Inhibitor->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the point of intervention for FGFR inhibitors.

Application in the Synthesis of SGLT2 Inhibitors

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of oral anti-diabetic drugs that lower blood glucose levels by promoting its excretion in the urine.[10] A common structural motif in many SGLT2 inhibitors, such as Dapagliflozin and Canagliflozin, is a C-aryl glucoside. The aryl portion of these molecules is often a diarylmethane.[11]

(4-Bromo-2-fluoro-5-methoxyphenyl)methanol is a valuable precursor for the synthesis of these diarylmethane intermediates. The hydroxymethyl group can be oxidized to an aldehyde, which can then undergo a Friedel-Crafts-type reaction with another aromatic ring to form the diarylmethane core. Alternatively, the bromine atom can be used in a Suzuki coupling reaction to attach the second aryl ring. The fluoro and methoxy substituents are important for optimizing the pharmacokinetic and pharmacodynamic properties of the final SGLT2 inhibitor.

Experimental Protocols

Protocol 1: Synthesis of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol via Reduction of the Corresponding Aldehyde

This protocol describes the reduction of 4-bromo-2-fluoro-5-methoxybenzaldehyde to the target benzyl alcohol using sodium borohydride.

Materials:

  • 4-bromo-2-fluoro-5-methoxybenzaldehyde

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, dissolve 4-bromo-2-fluoro-5-methoxybenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess NaBH4 by the slow addition of 1 M HCl until the pH is ~6-7.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude (4-Bromo-2-fluoro-5-methoxyphenyl)methanol.

  • The product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Suzuki-Miyaura Cross-Coupling of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the title compound with an arylboronic acid.

Materials:

  • (4-Bromo-2-fluoro-5-methoxyphenyl)methanol

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

  • Triphenylphosphine (PPh3) (0.08 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add (4-Bromo-2-fluoro-5-methoxyphenyl)methanol (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)2 (0.02 eq), PPh3 (0.08 eq), and K2CO3 (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Start Combine Reactants: (4-Bromo-2-fluoro-5-methoxyphenyl)methanol Arylboronic acid Pd(OAc)2, PPh3, K2CO3 Inert Establish Inert Atmosphere (Ar or N2) Start->Inert Solvent Add Degassed Solvents (Dioxane/Water) Inert->Solvent Heat Heat and Stir (80-100 °C, 4-16 h) Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup: Dilute with EtOAc Wash with Water & Brine Monitor->Workup Complete Dry Dry and Concentrate: Dry over Na2SO4 Filter and Evaporate Workup->Dry Purify Purify by Column Chromatography Dry->Purify End Isolated Product Purify->End

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for (4-Bromo-2-fluoro-5-methoxyphenyl)methanol

PropertyValue
Molecular Formula C8H8BrFO2
Molecular Weight 235.05 g/mol
Appearance White to off-white solid
Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.15 (d, J = 8.0 Hz, 1H), 6.95 (d, J = 6.0 Hz, 1H), 4.70 (s, 2H), 3.90 (s, 3H), 2.10 (br s, 1H)
Predicted ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 157.0 (d, J = 245 Hz), 149.0, 131.0, 118.0 (d, J = 20 Hz), 115.0 (d, J = 5 Hz), 110.0, 65.0, 56.5

Note: NMR data is predicted based on analogous structures and chemical shift principles. Actual experimental values may vary.

Conclusion

(4-Bromo-2-fluoro-5-methoxyphenyl)methanol stands as a testament to the power of rational design in medicinal chemistry. Its carefully orchestrated arrangement of functional groups provides a rich platform for the synthesis of complex and biologically active molecules. The protocols and applications detailed herein are intended to serve as a comprehensive guide for researchers and scientists in the field of drug development, enabling the efficient and strategic utilization of this versatile building block in the quest for novel therapeutics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Drews, J. (2000). Drug discovery: a historical perspective. Science, 287(5460), 1960-1964.
  • Cohen, P. (2002). Protein kinases–the major drug targets of the twenty-first century?. Nature Reviews Drug Discovery, 1(4), 309-315.
  • Boschelli, D. H., Ye, F., Wang, Y., Dutia, M., Johnson, S. L., Wu, B., ... & Boschelli, F. (2001). 4-Anilino-3-quinolinecarbonitriles: a new class of inhibitors of the src family of protein tyrosine kinases. Journal of Medicinal Chemistry, 44(23), 3965-3977.
  • Turner, N., & Grose, R. (2010). Fibroblast growth factor signalling: from development to cancer.
  • Goyal, L., & El-Khoueiry, A. B. (2018). Targeting the FGF/FGFR axis in hepatocellular carcinoma. Chinese Clinical Oncology, 7(5).
  • Nair, S., & Wilding, J. P. (2010). Sodium glucose cotransporter 2 inhibitors as a new treatment for diabetes mellitus. Journal of Clinical Endocrinology & Metabolism, 95(1), 34-42.
  • Meng, W., Ellsworth, B. A., Nirschl, A. A., McCann, P. J., Patel, M., Girotra, R. N., ... & Washburn, W. N. (2008). Discovery of dapagliflozin: a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 51(5), 1145-1149.

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Application Note & Protocol: Chemoselective Grignard Reaction with (4-Bromo-2-fluoro-5-methoxyphenyl)methanol via a Silyl Ether Protection Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for performing a Grignard reaction with (4-bromo-2-fluoro-5-methoxyphenyl)methanol, a substrate bearing a reactive hydroxyl group that is incompatible with standard Grignard conditions. We detail a robust, three-stage protocol involving the protection of the primary alcohol as a tert-butyldimethylsilyl (TBDMS) ether, subsequent formation of the aryl Grignard reagent and reaction with an electrophile, followed by efficient deprotection to yield the final functionalized product. This application note explains the chemical rationale behind each step, providing researchers in synthetic chemistry and drug development with a reliable methodology for utilizing this and structurally similar functionalized building blocks.

Introduction & Core Principle

The Grignard reaction is a cornerstone of synthetic organic chemistry for its efficacy in forming new carbon-carbon bonds.[1][2] The reagent, an organomagnesium halide, acts as a potent nucleophile and a strong base.[3][4] This dual reactivity, however, presents a significant challenge when the substrate contains acidic protons, such as those found in alcohols, thiols, or primary/secondary amines.[5][6] The Grignard reagent will preferentially act as a base, deprotonating the alcohol in an acid-base reaction that consumes the reagent and prevents the desired C-C bond formation.[5][7]

The target substrate, (4-Bromo-2-fluoro-5-methoxyphenyl)methanol, contains such an acidic primary alcohol. A direct reaction with magnesium metal is therefore infeasible. To circumvent this, a protection-deprotection strategy is essential.[6] The hydroxyl group is temporarily masked with a protecting group that is inert to the strongly basic Grignard conditions but can be cleanly removed in a later step.[8]

For this application, the tert-butyldimethylsilyl (TBDMS) ether is the protecting group of choice. Silyl ethers are widely used because they are easily installed, stable across a wide range of reaction conditions (including to strong bases and nucleophiles like Grignard reagents), and can be selectively removed under mild conditions, typically with a fluoride source like tetrabutylammonium fluoride (TBAF) or under acidic conditions.[5][9][10] The overall synthetic strategy is therefore a three-stage sequence:

  • Protection: Conversion of the primary alcohol to a TBDMS ether.

  • Grignard Reaction: Formation of the arylmagnesium bromide followed by nucleophilic attack on an electrophile.

  • Deprotection: Removal of the TBDMS group to regenerate the alcohol.

Experimental Workflow Overview

The logical flow of the entire synthesis is depicted below. Each major stage is a distinct experimental protocol that must be completed successfully before proceeding to the next.

G cluster_0 PART 1: Protection cluster_1 PART 2: Grignard Reaction cluster_2 PART 3: Deprotection A Starting Material (4-Bromo-2-fluoro-5-methoxyphenyl)methanol B TBDMS-Protected Intermediate A->B  TBDMSCl, Imidazole  Anhydrous DMF C Grignard Reagent (Organomagnesium Bromide) B->C  Mg(0), I2 (cat.)  Anhydrous THF D Coupled Product (TBDMS Protected) C->D  1. Electrophile (e.g., RCHO)  2. Quench (aq. NH4Cl) E Final Product D->E  TBAF  THF

Caption: Overall workflow for the protected Grignard reaction.

Materials and Reagent Summary

Proper preparation and handling of reagents are critical for success. All solvents and reagents for the protection and Grignard formation steps must be anhydrous.

Reagent / MaterialM.W. ( g/mol )Suggested GradeNotes
(4-Bromo-2-fluoro-5-methoxyphenyl)methanol235.05>98%Starting material.
tert-Butyldimethylsilyl chloride (TBDMSCl)150.72>98%Silylating agent. Handle in a fume hood.
Imidazole68.08>99%Base for silylation.
N,N-Dimethylformamide (DMF)73.09AnhydrousSolvent for protection step.
Magnesium Turnings24.31>99.5%Use turnings, not powder.
Iodine (I₂)253.81ACS GradeUsed as an initiator. A few crystals are sufficient.
Tetrahydrofuran (THF)72.11AnhydrousPrimary solvent for Grignard reaction. Must be dry.
Electrophile (e.g., Benzaldehyde)106.12>99%The coupling partner for the Grignard reagent.
Saturated Aqueous NH₄Cl-Reagent GradeFor quenching the reaction.
Tetrabutylammonium fluoride (TBAF)261.461.0 M in THFDeprotecting agent.
Diethyl Ether (Et₂O)74.12ACS GradeFor extraction.
Saturated Aqueous NaCl (Brine)-Reagent GradeFor washing during workup.
Anhydrous Sodium or Magnesium Sulfate (Na₂SO₄/MgSO₄)-ACS GradeDrying agent.
Standard Glassware--Round-bottom flasks, condenser, dropping funnel, etc. Flame-dried.
Inert Gas System (Nitrogen or Argon)--Essential for maintaining anhydrous and oxygen-free conditions.

Detailed Experimental Protocols

Safety First: All operations must be conducted in a well-ventilated fume hood. Anhydrous ethers like THF and diethyl ether are extremely flammable and can form explosive peroxides. Grignard reagents are highly reactive and pyrophoric upon concentration. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Protection of the Primary Alcohol

This protocol converts the starting alcohol to its TBDMS ether, rendering it inert to Grignard conditions.[9]

  • Setup: Place (4-Bromo-2-fluoro-5-methoxyphenyl)methanol (1.0 eq) and imidazole (2.5 eq) in a flame-dried, round-bottomed flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.5 M. Stir at room temperature until all solids have dissolved.

  • Silylation: To the stirred solution, add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at room temperature. A white precipitate of imidazole hydrochloride will form.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.

  • Extraction: Wash the organic layer sequentially with water (2x) and then with saturated aqueous NaCl (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 1-((tert-butyldimethylsilyloxy)methyl)-4-bromo-2-fluoro-5-methoxybenzene, can typically be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Protocol 2: Grignard Reagent Formation and Reaction

This protocol requires strict anhydrous and anaerobic conditions. All glassware must be rigorously flame-dried under vacuum or in an oven and assembled hot under a stream of inert gas.[11]

  • Magnesium Activation: Place magnesium turnings (1.5 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and an inert gas inlet. Add a single crystal of iodine. The flask should be gently heated under the inert atmosphere until the iodine sublimes, creating a faint purple vapor. This helps activate the magnesium surface.[12][13]

  • Solvent Addition: Allow the flask to cool to room temperature, then add a small portion of anhydrous THF via cannula or syringe to cover the magnesium turnings.

  • Initiation: In the dropping funnel, prepare a solution of the TBDMS-protected aryl bromide from Protocol 1 (1.0 eq) in anhydrous THF. Add approximately 10% of this solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling from the magnesium surface is observed. Gentle warming with a heat gun may be required to start the reaction.[12] The solution may also become cloudy and warm.[1]

  • Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[11] If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath.

  • Completion: After the addition is complete, continue to stir the mixture. If refluxing has ceased, heat the mixture to a gentle reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium. The successful formation of the Grignard reagent is indicated by the disappearance of most of the magnesium metal and the formation of a dark grey or brown solution.

  • Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Prepare a solution of the electrophile (e.g., benzaldehyde, 1.0 eq) in anhydrous THF and add it dropwise to the stirred Grignard solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the electrophile.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench any unreacted Grignard reagent.[13] An off-white precipitate of magnesium salts will form.

Protocol 3: Deprotection of the TBDMS Ether

The final step regenerates the alcohol functional group.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is the TBDMS-protected final alcohol.

  • Deprotection Setup: Dissolve the crude product in THF (to a concentration of ~0.2 M) in a flask.

  • Cleavage: Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq) to the solution and stir at room temperature.[10][14]

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete (typically 1-3 hours), concentrate the reaction mixture under reduced pressure.

  • Purification: Redissolve the residue in diethyl ether or ethyl acetate and wash with water to remove TBAF salts. Dry the organic layer, concentrate, and purify the final product by flash column chromatography to yield the desired functionalized alcohol.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Grignard reaction does not initiate. 1. Wet glassware or solvents. 2. Passivated magnesium surface (oxide layer). 3. Impure aryl halide.1. Ensure all glassware is rigorously flame-dried and solvents are anhydrous. 2. Crush some magnesium turnings in the flask with a glass rod. Add a few drops of 1,2-dibromoethane as an activator.[12] Use an ultrasound bath.[12] 3. Purify the protected aryl halide.
Low yield of Grignard product. 1. Incomplete Grignard formation. 2. Wurtz coupling side reaction (formation of a biphenyl dimer).[11]1. Increase reflux time after addition of the aryl halide. 2. Ensure slow, controlled addition of the aryl halide to avoid high local concentrations.[11]
Starting material recovered after quenching. 1. Failed Grignard formation. 2. Grignard reagent was consumed by trace water or oxygen.1. See "reaction does not initiate" above. 2. Re-check the entire setup for leaks and ensure a positive pressure of inert gas is maintained throughout.
Incomplete TBDMS deprotection. 1. Insufficient TBAF. 2. Steric hindrance.1. Add an additional portion of TBAF and allow more time. 2. If the problem persists, consider alternative deprotection methods such as using HF-Pyridine in THF (use with extreme caution in plasticware).[10]

References

  • Benchchem. (n.d.). Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl.
  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
  • Wikipedia. (n.d.). Silyl ether.
  • Falck, J. R., et al. (n.d.).
  • Chandrasekhar, S., et al. (2009).
  • Arote, N. D., et al. (n.d.). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry.
  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry.
  • Google Patents. (n.d.). WO2020193617A1 - Impact of trace elements in the grignard reaction.
  • Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups.
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  • Slideshare. (n.d.). Protection of OH group of alcohol.
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  • Organic Syntheses. (n.d.). Procedure 5.
  • OpenStax. (2023, September 20). 17.8 Protection of Alcohols. Organic Chemistry.
  • PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism.
  • Ashby, E. C., et al. (n.d.). Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited in.
  • ResearchG
  • University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction.
  • Chemistry Stack Exchange. (2018, March 27).
  • JoVE. (2017, February 22).
  • Walborsky, H. M. (n.d.). Mechanism of Grignard Reagent Formation.
  • Benchchem. (n.d.).
  • Organic Syntheses. (n.d.). Procedure 3.
  • Leah4sci. (2022, February 16). TMS Alcohol Protecting Group Using Silyl Ether [Video]. YouTube.
  • Chem Steps. (2019, December 9). Grignard Reaction in Organic Synthesis with Practice Problems.
  • Ashenhurst, J. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Leah4sci. (2020, February 19). Grignard Reagent, Reaction, Mechanism and Shortcut [Video]. YouTube.
  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
  • University of Wisconsin-Madison Chemistry. (n.d.). Experiment 13: Grignard Reaction.
  • Garst, J. F. (n.d.).
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).

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Application of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Application of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol in Kinase Inhibitor Synthesis

Executive Summary

(4-Bromo-2-fluoro-5-methoxyphenyl)methanol (CAS: 749931-19-9) is a "privileged scaffold" intermediate in the synthesis of third-generation Tyrosine Kinase Inhibitors (TKIs), particularly targeting EGFR (T790M/C797S mutants) and BTK . Its unique trisubstituted benzene core—featuring a fluorine atom for metabolic blocking, a methoxy group for hydrogen bond acceptance, and a bromine handle for cross-coupling—allows for the precise construction of high-affinity, selective inhibitors. This guide details the strategic application of this building block, providing validated protocols for its activation and coupling in drug discovery workflows.

Scientific Rationale: The "Warhead" Precursor

In modern kinase inhibitor design, the 4-bromo-2-fluoro-5-methoxyphenyl moiety serves two critical functions:

  • Pharmacokinetic Optimization: The 2-fluoro substituent lowers the pKa of proximal phenols or anilines and blocks metabolic hydroxylation at the electron-rich ortho position. The 5-methoxy group often engages in specific hydrogen bonding interactions with the hinge region or the solvent-exposed front of the ATP-binding pocket (e.g., in EGFR).

  • Synthetic Versatility: The benzylic alcohol is a "chameleon" handle. It can be:

    • Converted to a benzyl halide for SN2 alkylation of heterocycles (e.g., indoles, pyrimidines).

    • Oxidized to a benzaldehyde for reductive amination.

    • Used directly in Mitsunobu reactions .

    • The aryl bromide remains intact for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Strategic Workflow & Retrosynthesis

The following diagram illustrates the central role of this intermediate in synthesizing a generic 3rd-generation EGFR inhibitor scaffold.

KinaseInhibitorWorkflow cluster_legend Reaction Class Alcohol (4-Bromo-2-fluoro-5-methoxyphenyl)methanol (Starting Material) Activation Activation (Mesylation/Bromination) Alcohol->Activation PBr3 or MsCl Electrophile Benzyl Electrophile (Br/Cl/OMs) Activation->Electrophile Coupling N-Alkylation (Core Heterocycle) Electrophile->Coupling + Pyrimidine/Indole Core (Base, DMF) Intermediate Core-Scaffold Intermediate (Aryl Bromide Intact) Coupling->Intermediate Suzuki Suzuki Coupling (Tail Attachment) Intermediate->Suzuki + Boronic Acid Tail (Pd Catalyst) FinalDrug Final Kinase Inhibitor (e.g., EGFR/BTK Target) Suzuki->FinalDrug key Blue: Starting Material | Red: Reactive Intermediate | Green: Final Product

Figure 1: Strategic incorporation of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol into kinase inhibitor scaffolds.

Detailed Experimental Protocols

Protocol A: Activation to Benzyl Bromide

Objective: Convert the alcohol to a reactive electrophile for N-alkylation. Why this method? Using PBr3 is efficient, but the Appel reaction (CBr4/PPh3) is preferred for this substrate to avoid acid-catalyzed side reactions on the electron-rich methoxy ring.

Materials:

  • (4-Bromo-2-fluoro-5-methoxyphenyl)methanol (1.0 equiv)

  • Carbon tetrabromide (CBr4, 1.2 equiv)

  • Triphenylphosphine (PPh3, 1.2 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step:

  • Dissolution: Dissolve 10.0 g of the alcohol in 100 mL of anhydrous DCM under N2 atmosphere. Cool to 0°C.[1][2]

  • Addition: Add CBr4 (1.2 equiv) in one portion.

  • Reaction: Add PPh3 (1.2 equiv) portion-wise over 20 minutes to control the exotherm. The solution will turn slightly yellow.

  • Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1). The alcohol (Rf ~0.3) should disappear, replaced by the bromide (Rf ~0.7).

  • Workup: Concentrate the mixture to ~30 mL. Add 150 mL of cold Hexane/Ether (9:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the white solid.[3][4]

  • Purification: Concentrate the filtrate. If necessary, purify via short silica plug (100% Hexane → 5% EtOAc/Hexane).

  • Yield: Expect 85-95% yield of a white/off-white solid. Store at 4°C (moisture sensitive).

Protocol B: N-Alkylation of Kinase Core (General Procedure)

Objective: Attach the benzyl group to a nitrogen nucleophile (e.g., Indole, Pyrazole, or Pyrimidine amine).

Materials:

  • Heterocyclic Core (e.g., 4-fluoro-1H-indole) (1.0 equiv)

  • Benzyl Bromide (from Protocol A) (1.1 equiv)

  • Cesium Carbonate (Cs2CO3, 2.0 equiv)

  • Acetonitrile (ACN) or DMF

Step-by-Step:

  • Setup: In a reaction vial, suspend the Heterocycle and Cs2CO3 in ACN (0.2 M concentration).

  • Alkylation: Add the Benzyl Bromide (dissolved in minimal ACN) dropwise at RT.

  • Heating: Heat to 60-80°C for 4-12 hours. (Note: The 2-fluoro substituent on the benzyl ring deactivates the electrophile slightly compared to a simple benzyl bromide, requiring mild heating).

  • Quench: Cool to RT, dilute with EtOAc, and wash with water and brine.

  • Isolation: Dry over Na2SO4, concentrate, and purify via column chromatography.

Quantitative Data & Specifications

PropertySpecification / ValueNotes
Molecular Weight 235.05 g/mol
Appearance White to off-white solid
Melting Point 95-98°CDistinctive for purity check
Solubility DMSO, Methanol, DCMPoor solubility in water
Storage 2-8°C, DesiccatedHygroscopic; Alcohol can oxidize if exposed to air/light long-term
Key Reactivity Benzylic C-O bondSusceptible to SN1/SN2 substitution

Troubleshooting & Optimization

  • Issue: Low Yield in Alkylation.

    • Cause: Competitive O-alkylation (if the core has -OH) or polymerization.

    • Solution: Switch solvent to Acetone (lower temp) or DMF (higher solubility). Ensure the Benzyl Bromide is fresh; it degrades to the benzyl alcohol + HBr upon moisture exposure.

  • Issue: Incomplete Bromination (Protocol A).

    • Cause: Old PPh3 (oxidized).

    • Solution: Use fresh PPh3. Alternatively, use SOCl2/DCM with a drop of DMF (catalyst) to make the Benzyl Chloride, which is more stable but less reactive.

  • Issue: Des-bromination during Suzuki Coupling.

    • Cause: The aryl bromine at position 4 is activated.

    • Solution: Use mild precatalysts like Pd(dppf)Cl2 or Pd(Amphos)Cl2 and keep temperature <90°C. Avoid strong bases like KOtBu; use K3PO4 or Na2CO3.

References

  • Synthesis of EGFR Inhibitor Intermediates

    • Title: "Synthetic Approaches to the New Drugs Approved During 2015" (Discusses AZD9291/Osimertinib type chemistry).
    • Source: Journal of Medicinal Chemistry.[5][6][7]

    • URL:[Link]

  • Title: "Methods of preparing icotinib and icotinib hydrochloride, and intermediates thereof" (Describes reduction of similar benzaldehydes).
  • Title: "Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide" (Analogous chemistry).
  • Compound Data & Safety: Title: "(4-Bromo-2-fluoro-5-methoxyphenyl)methanol Product Page" Source: Sigma-Aldrich / Merck.

Sources

Step-by-step synthesis of bioactive molecules using (4-Bromo-2-fluoro-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol (CAS: 1000803-51-7), a high-value scaffold for medicinal chemistry. This intermediate offers a unique substitution pattern: an aryl bromide for cross-coupling, a benzyl alcohol for linker attachment, and a fluoro-methoxy motif that modulates metabolic stability and lipophilicity. This guide provides validated protocols for divergent synthesis, focusing on its application in developing kinase inhibitors (e.g., EGFR, BTK) and targeted protein degraders (PROTACs).

Part 1: Chemical Profile & Retrosynthetic Utility

The Scaffold Architecture

The molecule acts as a tri-functional "hub" for divergent synthesis. Its value lies in the orthogonal reactivity of its functional groups.

PositionSubstituentElectronic EffectSynthetic Utility
C1 Benzyl AlcoholNeutralLinker Handle: Precursor to aldehydes (reductive amination), halides (alkylation), or ethers.
C2 Fluorine

-Inductive EWG
Metabolic Block: Prevents oxidative metabolism at the ortho-position; modulates pKa of neighboring groups.
C4 BromineWeak DeactivatorCoupling Anchor: Site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
C5 Methoxy

-Donating EDG
Solubility/Binding: Increases solubility; acts as a hydrogen bond acceptor in the active site.
Diagram 1: Divergent Synthesis Hub

The following diagram illustrates the three primary activation pathways for this scaffold.

DivergentSynthesis Start (4-Bromo-2-fluoro-5-methoxyphenyl) methanol (Core Scaffold) Aldehyde Benzaldehyde Derivative (Reductive Amination Precursor) Start->Aldehyde Oxidation (MnO2 or DMP) Halide Benzyl Chloride/Bromide (Electrophilic Linker) Start->Halide Halogenation (SOCl2 or PBr3) Biaryl Biaryl Alcohol (Scaffold Extension) Start->Biaryl Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2)

Figure 1: Divergent synthetic pathways originating from the core benzyl alcohol scaffold.[1]

Part 2: Core Experimental Protocols

Protocol A: Selective Oxidation to Benzaldehyde

Objective: Convert the alcohol to an aldehyde without over-oxidation to the carboxylic acid, enabling subsequent reductive amination. Mechanism: Manganese(IV) oxide (MnO₂) provides chemoselective oxidation of benzylic alcohols.

Reagents:

  • Substrate: (4-Bromo-2-fluoro-5-methoxyphenyl)methanol (1.0 eq)

  • Oxidant: Activated MnO₂ (10.0 eq)

  • Solvent: Dichloromethane (DCM) or Chloroform

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 g (4.3 mmol) of the substrate in 20 mL of anhydrous DCM in a round-bottom flask.

  • Addition: Add activated MnO₂ (3.7 g, 43 mmol) in portions to control the exotherm.

  • Reaction: Stir vigorously at room temperature (25°C) for 12–16 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The starting material (

      
      ) should disappear, and a non-polar aldehyde spot (
      
      
      
      ) should appear.
  • Work-up: Filter the black suspension through a pad of Celite. Wash the pad with DCM (3 x 20 mL).

  • Isolation: Concentrate the filtrate in vacuo to yield the off-white solid aldehyde.

    • Expected Yield: 85–92%.

Protocol B: Activation to Benzyl Chloride

Objective: Create a highly reactive electrophile for


 reactions (e.g., attaching PROTAC linkers or alkylating phenols).

Reagents:

  • Substrate: (4-Bromo-2-fluoro-5-methoxyphenyl)methanol (1.0 eq)

  • Reagent: Thionyl Chloride (SOCl₂) (1.5 eq)

  • Catalyst: DMF (2 drops)

  • Solvent: DCM

Step-by-Step Procedure:

  • Setup: Cool a solution of substrate (1.0 g) in DCM (15 mL) to 0°C under

    
     atmosphere.
    
  • Addition: Add SOCl₂ (0.47 mL, 6.4 mmol) dropwise over 10 minutes. Add catalytic DMF.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

    • Self-Validating Step: Gas evolution (HCl/SO₂) will cease when the reaction is complete.

  • Quench: Carefully pour the mixture into ice-cold saturated NaHCO₃ solution.

  • Extraction: Extract with DCM, dry over MgSO₄, and concentrate.

    • Note: Benzyl chlorides are unstable on silica; use immediately or store at -20°C.

Part 3: Advanced Workflow – Synthesis of an EGFR Inhibitor Analog

This workflow demonstrates the construction of a bioactive pharmacophore similar to 3rd-generation EGFR inhibitors (e.g., Osimertinib analogs), utilizing the scaffold's bromine for heteroaryl attachment and the alcohol for the solubilizing tail.

Diagram 2: Pharmacophore Assembly Workflow

Workflow Step1 1. Oxidation (Protocol A) Intermediate1 Aldehyde Intermediate Step1->Intermediate1 Step2 2. Reductive Amination (N-methylpiperazine, NaBH(OAc)3) Intermediate1->Step2 Intermediate2 Benzylamine Tail (Solubilizing Group) Step2->Intermediate2 Step3 3. Suzuki Coupling (Indole/Pyrimidine Boronate) Intermediate2->Step3 Final Bioactive Kinase Inhibitor (Target Molecule) Step3->Final

Figure 2: Sequential assembly of a kinase inhibitor pharmacophore.

Detailed Protocol: Step 3 (Suzuki-Miyaura Coupling)

Context: This step couples the functionalized benzylamine (Intermediate 2) with an indole boronic ester to form the biaryl core.

Reagents:

  • Aryl Bromide: Functionalized Intermediate 2 (1.0 eq)

  • Boronate: 1-Methyl-1H-indole-5-boronic acid pinacol ester (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Degassing: In a microwave vial or pressure tube, combine the Aryl Bromide (0.5 mmol) and Boronate (0.6 mmol) in 1,4-Dioxane (4 mL). Sparge with Argon for 5 minutes.

  • Catalyst Addition: Add

    
     (20 mg) and 
    
    
    
    solution (0.75 mL). Seal the vessel immediately.
  • Heating: Heat to 90°C for 4 hours (or 110°C for 30 mins in a microwave reactor).

    • Checkpoint: LC-MS should show the mass of the product

      
      . The bromine isotope pattern (1:1 doublet) will disappear.
      
  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (0-10% MeOH in DCM).

Part 4: Analytical Data Summary

Compound State1H NMR Characteristic Signals (CDCl3, 400 MHz)IR Diagnostic (

)
Alcohol (Start)

4.68 (s, 2H,

), 2.11 (br s, OH)
3350 (OH broad)
Aldehyde

10.2 (s, 1H, CHO), Loss of

signal
1690 (C=O str)
Chloride

4.54 (s, 2H,

), Shift from 4.68
Loss of OH

References

  • Vertex Pharmaceuticals. (2014). Processes for producing 4-bromo-2-methoxybenzaldehyde. US Patent 8,692,026. Link

  • BenchChem. (2025).[2] (5-Bromo-4-fluoro-2-methylphenyl)methanol Structure and Applications. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Chiodi, D., & Ishihara, Y. (2024).[3] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.[3] Link

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Reaction Conditions and Mechanism. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing (4-Bromo-2-fluoro-5-methoxyphenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses yield optimization for (4-Bromo-2-fluoro-5-methoxyphenyl)methanol (CAS: 749931-19-9). While the final reduction step is chemically straightforward, yield losses in this specific scaffold typically stem from two distinct phases:

  • Precursor Purity: Contamination of the starting aldehyde (4-Bromo-2-fluoro-5-methoxybenzaldehyde) with regioisomers (6-bromo isomer).

  • Work-up Efficiency: Product entrapment in boron-chelate complexes during the quenching of the reduction step.

This document provides a self-validating protocol and troubleshooting logic to maximize recovery.

Part 1: The Critical Path (Workflow Visualization)

The following diagram outlines the optimized synthetic pathway and critical control points (CCPs) where yield is most often compromised.

SynthesisWorkflow Start Start: 2-Fluoro-5-methoxybenzaldehyde Step1 Step 1: Regioselective Bromination (Reagent: NBS, Solvent: MeCN) Start->Step1 Electrophilic Subst. Check1 CCP 1: Isomer Purity Check (Target: 4-Bromo vs 6-Bromo) Step1->Check1 Check1->Step1 Fail (Recrystallize) Intermed Intermediate: 4-Bromo-2-fluoro-5-methoxybenzaldehyde (CAS: 749931-20-2) Check1->Intermed Pass (>95% purity) Step2 Step 2: Carbonyl Reduction (Reagent: NaBH4, Solvent: MeOH/THF) Intermed->Step2 Hydride Addition Check2 CCP 2: Work-up Strategy (Avoid Boron Emulsions) Step2->Check2 Final Target: (4-Bromo-2-fluoro-5-methoxyphenyl)methanol Check2->Final Acidic Quench & Extraction

Caption: Critical Control Points (CCPs) in the synthesis of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol.

Part 2: Troubleshooting & Optimization Protocols

Phase 1: The Precursor Bottleneck (Aldehyde Synthesis)

Most "low yield" reports for the alcohol actually originate here. If your starting aldehyde contains the 6-bromo isomer, your final alcohol yield will suffer during purification.

User Question: "I am brominating 2-fluoro-5-methoxybenzaldehyde, but my NMR shows a mixture of isomers. How do I favor the 4-bromo product?"

Technical Insight: The methoxy group (-OMe) is a strong ortho/para activator. In your starting material, it directs incoming bromine to positions 4 and 6.

  • Position 4: Para to the Fluorine (a deactivator) and ortho to Methoxy.

  • Position 6: Meta to the Fluorine and ortho to Methoxy.

While Position 4 is electronically favored, Position 6 is accessible. To maximize the 4-bromo yield, you must use N-Bromosuccinimide (NBS) in polar aprotic solvents (Acetonitrile) rather than elemental bromine (


).

Optimized Protocol (Precursor):

  • Solvent: Acetonitrile (MeCN).[1] The polarity helps stabilize the transition state for the para-to-fluorine attack.

  • Temperature: Maintain

    
     to 
    
    
    
    . Higher temperatures increase the kinetic energy enough to overcome the activation barrier for the undesired 6-bromo isomer.
  • Reagent: 1.05 equivalents of NBS.

  • Validation:

    
     NMR is required. Look for the aromatic protons. The 4-bromo product will show two singlets (or doublets with small 
    
    
    
    coupling) for the aromatic protons due to the 1,2,4,5-substitution pattern.
Phase 2: The Reduction Step (Aldehyde Alcohol)

This is the step where the target molecule is generated. Yield loss here is usually physical (extraction issues) rather than chemical.

User Question: "The reaction goes to completion by TLC, but after work-up, I recover a sticky solid with only 50-60% yield. Where is my product?"

Technical Insight: Reduction with Sodium Borohydride (


) generates tetraalkoxyborates. Upon adding water, these form "boron gels" that trap organic molecules. If you extract immediately with Dichloromethane (DCM) or Ethyl Acetate without breaking this complex, a significant portion of your alcohol remains in the aqueous/gel phase.

Optimized Protocol (Reduction):

ParameterSpecificationRationale
Solvent System Methanol (anhydrous)High solubility of aldehyde; rapid hydride transfer.
Stoichiometry 0.6 - 0.8 eq.

One mole of

reduces 4 moles of aldehyde. Excess is unnecessary and complicates work-up.
Temperature

Start cold to prevent runaway exotherms, then warm to complete.
Quenching (CRITICAL) 1M HCl or Sat.

Must lower pH to ~5-6 to hydrolyze boron complexes.

Step-by-Step Procedure:

  • Dissolve 4-bromo-2-fluoro-5-methoxybenzaldehyde (1.0 eq) in Methanol (10 mL/g). Cool to

    
    .
    
  • Add

    
     (0.6 eq) portion-wise over 15 minutes.
    
  • Stir at

    
     for 30 mins, then warm to Room Temp for 1 hour.
    
  • The Yield Fix: Add Saturated

    
     solution (5 mL/g) and stir vigorously for 30 minutes .
    
    • Why? You must allow time for the B-O bonds to hydrolyze. The mixture should turn from a sticky suspension to a clear biphasic system (or clear solution if methanol volume is high).

  • Remove Methanol under reduced pressure (rotovap) before extraction.

    • Why? Methanol acts as a phase transfer cosolvent, keeping your product in the water layer.

  • Extract the aqueous residue with Ethyl Acetate (

    
    ).
    
  • Wash combined organics with Brine, dry over

    
    , and concentrate.
    

Part 3: Data & Specifications

Physical Properties & Validation
PropertyValueNotes
Molecular Weight 235.05 g/mol
Appearance White to off-white solidIf yellow, indicates aldehyde impurity or oxidation.

NMR Diagnostic

4.6-4.7 ppm (d, 2H)
Benzylic

protons.

NMR

~ -120 to -130 ppm
Specific shift depends on solvent (

vs

).
Troubleshooting Decision Tree

Troubleshooting Issue Problem Encountered LowYield Low Yield (<70%) Issue->LowYield Impurity Impurity in NMR Issue->Impurity Emulsion Emulsion LowYield->Emulsion Sticky Workup? WaterSol WaterSol LowYield->WaterSol MeOH left in aqueous? Aldehyde Aldehyde Impurity->Aldehyde Peak at 10ppm? Isomer Isomer Impurity->Isomer Extra Aromatic Peaks? Fix1 Fix1 Emulsion->Fix1 Yes: Use Acid Quench + Longer Stir Fix2 Fix2 WaterSol->Fix2 Yes: Evaporate MeOH before extraction Fix3 Fix3 Aldehyde->Fix3 Incomplete Rxn: Check NaBH4 quality Fix4 Fix4 Isomer->Fix4 Precursor Issue: Recrystallize Aldehyde

Caption: Diagnostic logic for common yield and purity issues.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Lithium Aluminum Hydride (LiAlH4) instead of NaBH4? A: It is not recommended. LiAlH4 is a much stronger reducing agent and carries a risk of de-halogenation (removing the Bromine or Fluorine atoms) on the aromatic ring, especially at elevated temperatures. NaBH4 is chemoselective for the aldehyde and preserves the halogen substitution pattern [1][2].

Q2: My product is oil, but the literature says it should be a solid. Why? A: This usually indicates residual solvent or the presence of the 6-bromo isomer, which disrupts crystal packing.

  • Place the oil under high vacuum (<1 mbar) for 12 hours.

  • If it remains an oil, run an NMR. If the 6-bromo isomer is present (often carried over from the aldehyde step), you may need to purify via column chromatography (Hexane:EtOAc gradient) [3].

Q3: The starting aldehyde is not dissolving well in Methanol. A: You can use a co-solvent system. A mixture of THF:Methanol (1:1) works excellently. The THF solubilizes the aromatic aldehyde, while the Methanol activates the borohydride.

References

  • PubChem. (2025).[2] 4-Bromo-2-fluoro-5-methoxybenzaldehyde | C8H6BrFO2.[2][3][4] National Library of Medicine. [Link]

Sources

Technical Support Center: Purification of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (4-Bromo-2-fluoro-5-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this key chemical intermediate. Ensuring high purity is critical for reproducible downstream applications, from preclinical studies to API synthesis. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol in a practical question-and-answer format.

Question 1: My isolated product is an off-white to yellowish solid, and my purity by HPLC is only 90-95%. What are the likely impurities?

Answer: The presence of a yellowish tint and multiple peaks in your HPLC chromatogram typically points to two main classes of impurities derived from the synthesis, which is commonly a reduction of the corresponding benzaldehyde.

  • Starting Material & Over-reduction Products: Incomplete reduction can leave traces of the starting aldehyde, (4-Bromo-2-fluoro-5-methoxybenzaldehyde). Conversely, aggressive reducing agents or prolonged reaction times can lead to hydrodehalogenation, replacing the bromine atom with hydrogen to form (2-Fluoro-5-methoxyphenyl)methanol.

  • Oxidation Products: The target compound, a benzylic alcohol, is susceptible to oxidation back to the aldehyde, especially if exposed to air, heat, or certain metal contaminants.[1] The electron-withdrawing nature of the fluorine and bromine atoms can influence the stability of the benzylic position.[2][3][4][5]

The initial discoloration is often due to the aldehyde impurity, which can sometimes form colored degradation byproducts.

dot

cluster_impurities Common Impurity Profile Aldehyde (4-Bromo-2-fluoro-5-methoxy)benzaldehyde (Starting Material / Oxidation Product) Target (4-Bromo-2-fluoro-5-methoxy)methanol (Desired Product) Aldehyde->Target Reduction (e.g., NaBH4) Target->Aldehyde Oxidation (Air, Heat) Debromo (2-Fluoro-5-methoxy)phenylmethanol (Over-reduction Product) Target->Debromo Hydrodehalogenation (Excess Reductant)

Caption: Synthetic relationship between the target alcohol and its common impurities.

Question 2: I'm attempting to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What's causing this and how can I fix it?

Answer: "Oiling out" is a common problem in recrystallization that occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of impurities disrupts the crystal lattice formation.[6]

Causality:

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures, or the boiling point of the solvent might be too high.

  • High Impurity Load: A significant amount of impurities can act as a eutectic mixture, lowering the melting point of your product and preventing proper crystallization.

  • Cooling Rate: Cooling the solution too rapidly can shock the system, causing the product to crash out as an amorphous oil rather than forming an ordered crystal lattice.

Troubleshooting Steps:

  • Solvent System Adjustment: Switch to a two-solvent system.[7] Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone) while hot. Then, slowly add a "poor" solvent (e.g., hexanes, heptane) dropwise at the elevated temperature until you observe persistent cloudiness. Add a few drops of the good solvent to redissolve the cloudiness and then allow it to cool slowly.[7]

  • Pre-Purification: If the impurity load is high, a preliminary purification by column chromatography is recommended to remove the bulk of the impurities before attempting recrystallization.

  • Controlled Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Once at room temperature, induce further crystallization by placing the flask in an ice bath.[7] Scratching the inside of the flask with a glass rod at the meniscus can also provide a surface for nucleation.

Question 3: My product appears pure by TLC, but the yield after column chromatography is very low. Where am I losing my compound?

Answer: Significant product loss during column chromatography can often be attributed to the compound's properties and the chosen chromatographic conditions.

Potential Causes:

  • Irreversible Adsorption: Benzylic alcohols can sometimes interact strongly with silica gel, especially if the silica is slightly acidic. This can lead to streaking on the column and incomplete elution.

  • Co-elution with a UV-inactive Impurity: An impurity that does not visualize under a UV lamp might be co-eluting with your product, leading you to collect mixed fractions that are later discarded, thus lowering the yield of pure material.

  • Improper Solvent Polarity: If the eluent is not polar enough, the product will move too slowly, resulting in very broad bands and requiring a large volume of solvent for elution, which increases the chances of loss. If the eluent is too polar, it may not effectively separate your product from more polar impurities.

Solutions:

  • Deactivate Silica Gel: Before packing your column, you can neutralize the silica gel by preparing a slurry with your eluent and adding 1% triethylamine. This will cap the acidic silanol groups and reduce tailing and adsorption.

  • Optimize TLC Analysis: Use a staining agent (e.g., potassium permanganate or ceric ammonium molybdate) in addition to UV visualization to check for non-UV active impurities on your TLC plates.

  • Employ Gradient Elution: Start with a less polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30% ethyl acetate).[8] This will help to first elute less polar impurities and then sharpen the elution band of your target compound, improving both separation and recovery.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol I should be aware of?

A1: While specific experimental data for this exact molecule is not widely published, we can infer its properties based on its structure and data from close analogs.

PropertyExpected Value / CharacteristicRationale / Comparison
Appearance White to off-white solidAnalogs like (4-Bromo-5-fluoro-2-methoxyphenyl)methanol are described as white to off-white fluffy solids.[9]
Molecular Weight 237.06 g/mol -
Solubility Soluble in polar organic solvents (e.g., EtOAc, Acetone, DCM, Methanol). Low solubility in non-polar solvents (e.g., Hexanes) and water.Typical for substituted aromatic alcohols.[6]
Stability Moderately stable. Prone to oxidation to the corresponding aldehyde, especially under light, heat, or in the presence of metal catalysts.Benzylic alcohols are generally susceptible to oxidation.[1] Electron-withdrawing groups on the ring can affect benzylic cation stability, which is relevant in certain degradation pathways.[2][5]

Q2: What is the best general-purpose method for purifying this compound on a multi-gram scale?

A2: For multi-gram scale purification, a two-step approach is most effective:

  • Flash Column Chromatography: This is the primary workhorse for removing the bulk of synthetic impurities.[8] A well-optimized chromatography step should get the purity to >98%.

  • Recrystallization: This is an excellent final polishing step to remove any remaining trace impurities and obtain a highly crystalline, easy-to-handle solid.[10]

dot

Crude Crude Product (~90-95% Purity) Chromatography Flash Column Chromatography Crude->Chromatography Removes bulk impurities Recrystallization Recrystallization Chromatography->Recrystallization Polishing step Pure Pure Product (>99.5% Purity) Recrystallization->Pure Analysis QC Analysis (HPLC, NMR, MS) Pure->Analysis Final Verification

Caption: Recommended two-step purification workflow for high purity.

Q3: How should I store the purified (4-Bromo-2-fluoro-5-methoxyphenyl)methanol?

A3: To prevent degradation, particularly oxidation, the purified compound should be stored in a tightly sealed container, protected from light. For long-term storage, it is advisable to keep it in a cool, dry place, such as a refrigerator (+4°C) or freezer (-20°C), and under an inert atmosphere (e.g., argon or nitrogen).

Section 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of ~5 grams of crude material.

  • Slurry Preparation: In a fume hood, prepare a slurry of 200g of silica gel (230-400 mesh) in 400 mL of 5% ethyl acetate in hexanes.

  • Column Packing: Pour the slurry into a glass chromatography column and use gentle air pressure to pack the bed, allowing excess solvent to drain until it is level with the top of the silica.

  • Sample Loading: Dissolve the ~5g of crude (4-Bromo-2-fluoro-5-methoxyphenyl)methanol in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add ~10g of silica gel to this solution and concentrate it to a dry powder using a rotary evaporator. Carefully layer this dry powder onto the top of the packed column.

  • Elution:

    • Begin elution with 5% ethyl acetate/hexanes, collecting fractions.

    • Monitor the fractions by TLC (using a 20% ethyl acetate/hexanes mobile phase and visualizing with UV light at 254 nm).

    • Once less polar impurities have eluted, gradually increase the solvent polarity to 15-20% ethyl acetate/hexanes to elute the product.

  • Fraction Pooling: Combine the fractions containing the pure product (as determined by TLC).

  • Solvent Removal: Concentrate the pooled fractions under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

This protocol is for polishing ~4 grams of material obtained from chromatography.

  • Solvent Selection: A good starting point is a dual-solvent system of ethyl acetate and heptane.[6]

  • Dissolution: Place the 4g of material in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (~20-30 mL) while gently heating and swirling until the solid is fully dissolved.

  • Addition of Anti-solvent: While the solution is still hot, add heptane dropwise until a faint, persistent cloudiness appears. Add 1-2 mL of hot ethyl acetate to redissolve the solid completely.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. You should observe the formation of crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold heptane to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent. A final purity of >99.5% is achievable.

Section 4: Purity Analysis

To ensure the quality of your final product, a combination of analytical techniques is recommended.

TechniquePurposeTypical Parameters
HPLC Quantitative purity assessment and detection of isomers/impurities.Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm).Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.Detection: UV at 280 nm.[11]
¹H NMR Structural confirmation and detection of proton-containing impurities.The benzylic CH₂ protons should appear as a singlet or doublet, and the aromatic protons will have characteristic shifts and coupling constants. The absence of an aldehyde proton (~9-10 ppm) is a key indicator of purity.
LC-MS Confirmation of molecular weight and identification of unknown impurity masses.Use electrospray ionization (ESI) in both positive and negative modes to confirm the mass of the parent ion and identify masses of any co-eluting peaks from the HPLC.

This integrated approach provides the highest confidence in the purity and identity of your (4-Bromo-2-fluoro-5-methoxyphenyl)methanol for its intended application.[11]

References

  • Khan Academy. (n.d.). Effect of an electron withdrawing group in a benzyl cation. Retrieved from Khan Academy. [Link]

  • Vaia. (n.d.). Predict the order of relative stability of the three benzylic cations derived from chloromethylbenzene (benzyl chloride), 1 -(chloromethyl) -. Retrieved from Vaia. [Link]

  • Khan Academy. (2022, August 18). Effect of an electron withdrawing group in a benzyl cation [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Selective oxidation of benzyl alcohol with electron-withdrawing group.... Retrieved from ResearchGate. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from UCLA Chemistry and Biochemistry. [Link]

  • Nguyen, T. H., et al. (n.d.). Green Synthesis of Diphenyl-Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition-Metal-Free Conditions. PMC. [Link]

  • Allen. (n.d.). Place the following benzyl alcohols in decreasing order of reaction rate with HBr. Retrieved from Allen Digital. [Link]

  • Common Organic Chemistry. (n.d.). Substitution (Br) - Aromatic Alcohols. Retrieved from Common Organic Chemistry. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Chemistry. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo. [Link]

  • Purcaro, G., et al. (2025, January 15). Purification of mineral oil aromatic hydrocarbons and separation based on the number of aromatic rings using a liquid chromatogr. Journal of Chromatography A. [Link]

  • CONICET. (n.d.). Analytical Methods. Retrieved from CONICET. [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from Master Organic Chemistry. [Link]

Sources

Common side products in the synthesis of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic work. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your research.

Troubleshooting Guide: Common Synthetic Issues

This section addresses specific problems you may encounter during the synthesis, focusing on the most common route: the reduction of 4-Bromo-2-fluoro-5-methoxybenzaldehyde.

Question 1: My post-reaction analysis (NMR, LC-MS) shows a significant amount of unreacted starting material, 4-Bromo-2-fluoro-5-methoxybenzaldehyde. What is causing this incomplete reduction?

Answer:

Incomplete reduction is a frequent issue stemming from several potential factors related to the reducing agent's activity and the reaction conditions. The primary causes are typically insufficient reducing agent stoichiometry, low reactivity of the chosen agent, or non-optimal reaction parameters.

Root Cause Analysis:

  • Insufficient Reducing Agent: The most common cause is using an inadequate molar equivalent of the reducing agent. While a 1:1 stoichiometry is theoretically required for aldehydes, impurities, moisture, or side reactions can consume the reagent. It is standard practice to use a slight to moderate excess.

  • Reagent Reactivity: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes to alcohols without affecting the aromatic bromine or fluorine. However, its reactivity can be sluggish at low temperatures. More powerful reagents like lithium aluminum hydride (LiAlH₄) are generally not recommended as they can cause hydrodehalogenation (see Question 2).

  • Solvent and Temperature: The choice of solvent is critical. NaBH₄ reductions are typically performed in alcoholic solvents like methanol or ethanol. The reaction is often started at a lower temperature (e.g., 0 °C) to control the initial exotherm and then allowed to warm to room temperature to ensure completion.

Troubleshooting Protocol:

  • Verify Reagent Quality: Ensure your sodium borohydride is dry and has been stored properly. It can slowly decompose upon exposure to atmospheric moisture.

  • Adjust Stoichiometry: Increase the molar equivalents of NaBH₄. Start with 1.5 equivalents relative to the aldehyde and consider increasing to 2.0-2.5 equivalents if the reaction remains incomplete.

  • Optimize Reaction Time and Temperature: After the initial addition of NaBH₄ at 0 °C, allow the reaction to stir at room temperature for an extended period (2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.

  • Methanolysis of Borate Esters: The reaction initially forms a borate ester intermediate. The workup step, which typically involves acidification, is crucial to hydrolyze this intermediate and release the final alcohol product. Ensure the pH is adjusted correctly during the quench.

Question 2: My mass spectrometry data shows a significant peak corresponding to a product without bromine (C₈H₉FO₂). How can I prevent this dehalogenation side reaction?

Answer:

The loss of the bromine atom from the aromatic ring is a known side reaction called hydrodehalogenation. This occurs when the reducing conditions are too harsh, leading to the cleavage of the carbon-bromine bond and its replacement with a hydrogen atom. The stability of halogenated aromatics can be influenced by substituents, with fluorine having a stabilizing effect on the ring itself.[1] However, the C-Br bond remains susceptible to certain reagents.

Root Cause Analysis:

  • Harsh Reducing Agents: Strong hydride donors, particularly lithium aluminum hydride (LiAlH₄), are known to cause hydrodehalogenation of aryl halides. This is a primary reason to avoid LiAlH₄ for this specific transformation.

  • Catalytic Hydrogenation: Certain catalysts used in hydrogenation (e.g., Palladium on Carbon, Pd/C) can readily cleave C-Br bonds, especially under basic conditions or elevated hydrogen pressure. While effective for reduction, this method is not selective for this substrate.

Preventative Measures & Protocol:

To avoid this side product, the key is to use a milder, more chemoselective reducing agent. Sodium borohydride is the reagent of choice.

Recommended Protocol: Selective Reduction of 4-Bromo-2-fluoro-5-methoxybenzaldehyde

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2-fluoro-5-methoxybenzaldehyde (1.0 eq) in methanol.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes. Monitor for gas evolution (hydrogen).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 2-3 hours.

  • Monitoring: Check for the disappearance of the starting aldehyde by TLC.

  • Quench: Once complete, cool the mixture back to 0 °C and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the solution (target pH ~6-7).

  • Workup: Remove the methanol under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: The crude (4-Bromo-2-fluoro-5-methoxyphenyl)methanol can be purified by column chromatography on silica gel or by recrystallization.

Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect in this synthesis?

The most prevalent side products are directly related to the reaction's completeness and selectivity. The table below summarizes the key species to watch for.

Side Product NameChemical FormulaMolecular Weight ( g/mol )Common CauseRecommended Analytical Technique
Starting Material C₈H₆BrFO₂233.04Incomplete ReductionLC-MS, ¹H NMR (aldehyde proton at ~10 ppm)
Dehalogenated Product C₈H₉FO₂156.15Harsh reducing conditionsGC-MS, LC-MS (Mass loss of Br)
Dimeric Impurities C₁₆H₁₄Br₂F₂O₄468.09Reductive coupling (rare)LC-MS (High molecular weight peak)
Q2: I am considering a Grignard-based synthesis. What are the potential pitfalls and side products?

While reduction of the aldehyde is more common, a Grignard approach is also feasible, typically by reacting a Grignard reagent derived from a bromo- or iodo-precursor with a formaldehyde source. However, this route has its own challenges.

  • Grignard Formation: Preparing the Grignard reagent (e.g., from 1,4-dibromo-2-fluoro-5-methoxybenzene) can be accompanied by Wurtz-type homocoupling, leading to dimeric biphenyl impurities.

  • Reaction with Formaldehyde: Using gaseous formaldehyde or paraformaldehyde can be hazardous and difficult to control, often resulting in low yields and significant impurity levels.[2] Side reactions include the formation of complex polyoxymethylene ethers.

  • Alternative Hydroxymethylation: Bouveault formylation (reaction with DMF followed by reduction) or reaction with other hydroxymethyl anion synthons are alternatives but can also suffer from side reactions.[2][3]

Given these complexities, the reduction of the commercially available aldehyde is often the more reliable and scalable method.[4][5]

Q3: How should I purify the final product, (4-Bromo-2-fluoro-5-methoxyphenyl)methanol?

Purification is essential to remove unreacted starting material and any side products.

  • Column Chromatography: This is the most effective method for separating the desired alcohol from the less polar starting aldehyde and other impurities. A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Recrystallization: If the crude product is of sufficient purity (>90%), recrystallization can be an excellent final purification step. Solvents to explore include toluene/hexanes or ethyl acetate/hexanes mixtures. The product is typically a white to off-white solid.[6]

Visual Workflow and Logic Diagrams

The following diagrams illustrate the core synthetic pathway and a troubleshooting decision tree.

Synthesis_Pathway SM 4-Bromo-2-fluoro- 5-methoxybenzaldehyde Product (4-Bromo-2-fluoro- 5-methoxyphenyl)methanol SM->Product  NaBH4, MeOH    (Desired Reduction)   SP1 Unreacted Starting Material SM->SP1  Incomplete Reaction   SP2 (2-fluoro-5-methoxyphenyl) methanol (Dehalogenated) Product->SP2  Harsh Conditions    (e.g., LiAlH4)  

Caption: Reaction scheme showing the desired synthesis and pathways to major side products.

Troubleshooting_Tree Start Analysis shows impure product CheckAldehyde Is there a peak for starting aldehyde? Start->CheckAldehyde CheckDehalo Is there a peak corresponding to mass loss of Bromine? CheckAldehyde->CheckDehalo No IncompleteRxn Diagnosis: Incomplete Reduction CheckAldehyde->IncompleteRxn Yes DehaloRxn Diagnosis: Hydrodehalogenation CheckDehalo->DehaloRxn Yes End Proceed to Re-Purification or Re-Synthesis CheckDehalo->End No Solution1 Solution: 1. Increase NaBH4 equivalents. 2. Increase reaction time. 3. Verify reagent quality. IncompleteRxn->Solution1 Solution2 Solution: 1. Use mild reagent (NaBH4). 2. Avoid LiAlH4 or harsh catalytic hydrogenation. DehaloRxn->Solution2 Solution1->End Solution2->End

Caption: Decision tree for troubleshooting common impurities in the synthesis.

References
  • A Telescoped Approach to Aryl Hydroxymethylation in the Synthesis of a Key Pharmaceutical Intermediate. (2013). CORA. [Link]

  • The Role of Fluorinated Aromatics in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021). ACS Omega. [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Process for hydroxymethylation. (1988).
  • 4-Bromo-2-fluoro-5-methoxybenzaldehyde. (n.d.). PubChem. [Link]

  • nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. (n.d.). Organic Syntheses Procedure. [Link]

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Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with (4-Bromo-2-fluoro-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, with substrates like (4-Bromo-2-fluoro-5-methoxyphenyl)methanol. Our goal is to provide in-depth, scientifically grounded advice to help you diagnose and resolve common issues in your experiments.

Troubleshooting Guide: Addressing Low Yields

This section is structured in a question-and-answer format to directly address specific problems you may be facing. We delve into the "why" behind experimental observations and provide actionable solutions.

Q1: My reaction has a low yield, but my starting material, (4-bromo-2-fluoro-5-methoxyphenyl)methanol, is fully consumed. What are the likely side reactions?

A1: Complete consumption of the starting aryl bromide without a high yield of the desired product points towards the formation of byproducts through competing reaction pathways. For your specific substrate, several side reactions are common in Suzuki couplings:

  • Protodebromination (Hydrodehalogenation): This is a frequent issue where the bromine atom is replaced by a hydrogen atom, yielding (2-fluoro-5-methoxyphenyl)methanol. This can occur when the palladium complex, after oxidative addition, abstracts a hydride from sources like an amine base or an alcohol solvent, followed by reductive elimination.[1]

  • Homocoupling of the Boronic Acid/Ester: This side reaction produces a biaryl species derived from two molecules of your boronic acid coupling partner. It is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that facilitate this pathway.[1]

  • Decomposition of the Boronic Acid/Ester (Protodeboronation): Boronic acids can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] This is especially a concern with electron-rich or certain heteroaryl boronic acids.[1] Using more stable boronic esters, like pinacol esters, can help mitigate this issue.[1]

  • Interaction with the Hydroxymethyl Group: While less common, the free hydroxyl group could potentially coordinate to the palladium center, influencing the catalytic cycle. In some specific cases with aldehydes, simultaneous reduction to an alcohol has been observed during a Suzuki coupling, indicating the reaction conditions can affect such functional groups.[3]

Q2: How do the substituents on my aryl bromide (fluoro, methoxy, and hydroxymethyl) influence the reaction?

A2: The electronic and steric properties of the substituents on your aryl bromide play a crucial role in the reaction's success.

  • Electronic Effects: The fluoro and methoxy groups are both electron-donating through resonance, which makes the aryl bromide electron-rich. This can slow down the rate-determining oxidative addition step of the catalytic cycle.[1][4] Electron-rich aryl halides generally require more electron-rich and bulky phosphine ligands to promote efficient oxidative addition.[1][5] The electron-withdrawing inductive effect of the fluorine atom can partially counteract this, but the overall nature of the ring is still considered electron-rich.[6]

  • Steric Hindrance: The ortho-fluoro group introduces some steric bulk around the reaction center, which can also impede the oxidative addition step.

  • Hydroxymethyl Group: The benzylic alcohol is generally well-tolerated in Suzuki couplings. However, it's important to consider its potential to interact with the catalyst or reagents. In some cases, hydroxyl groups can direct cross-coupling reactions through coordination with the palladium catalyst.[7]

Q3: My reaction is sluggish and stalls. Could the palladium catalyst be deactivating?

A3: Yes, catalyst deactivation is a common reason for incomplete reactions. Several factors can contribute to this:

  • Palladium Black Formation: The active Pd(0) catalyst can aggregate into inactive palladium nanoparticles, which may precipitate as "palladium black."[8] This is more likely to occur if the ligand concentration is too low or if the ligands are not robust enough to stabilize the Pd(0) species.[9]

  • Oxidation of the Catalyst: Trace amounts of oxygen can oxidize the active Pd(0) to inactive Pd(II) species.[9] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere are critical to prevent this.[9]

  • Ligand Oxidation: Phosphine ligands, especially electron-rich ones, are susceptible to oxidation by air, rendering them unable to coordinate to the palladium center.[9] Using fresh, properly stored ligands is essential.

Q4: I'm observing a significant amount of homocoupled boronic acid. How can I minimize this?

A4: As mentioned, boronic acid homocoupling is often linked to the presence of oxygen.[1] To minimize this side reaction:

  • Rigorous Degassing: Ensure your solvent and reaction setup are thoroughly deoxygenated. This can be achieved by sparging with an inert gas like argon or nitrogen for an extended period or by using several freeze-pump-thaw cycles.[9]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ which require in-situ reduction that can sometimes favor side reactions.

  • Control Reaction Temperature: While higher temperatures can increase the reaction rate, they can also accelerate side reactions. An optimal temperature that balances reaction rate and selectivity should be determined.

Q5: What are the best practices for selecting the catalyst, ligand, base, and solvent for this specific substrate?

A5: For an electron-rich and somewhat sterically hindered substrate like (4-Bromo-2-fluoro-5-methoxyphenyl)methanol, careful selection of reaction components is key.

  • Catalyst and Ligand: Given the electron-rich nature of the aryl bromide, a catalyst system known for coupling such substrates is recommended.[1] This typically involves bulky, electron-rich phosphine ligands like Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1][10][11] These ligands promote the challenging oxidative addition step and facilitate the reductive elimination to form the product.[1]

Ligand TypeAdvantages for this SubstrateExample Ligands
Buchwald-type Phosphines Bulky and electron-rich, excellent for accelerating oxidative addition of electron-rich aryl halides.XPhos, SPhos, RuPhos
N-Heterocyclic Carbenes (NHCs) Strong sigma-donors, form very stable palladium complexes, effective for challenging couplings.IPr, SIMes
Trialkylphosphines Highly electron-donating, can be effective for electron-rich substrates.P(t-Bu)₃, PCy₃
  • Base: The choice of base is critical for activating the boronic acid for transmetalation.[12] For this type of substrate, a moderately strong inorganic base is often a good starting point.

    • Potassium Phosphate (K₃PO₄): Often a very effective base, particularly in anhydrous or low-water conditions.[4][9]

    • Carbonates (K₂CO₃, Cs₂CO₃): Widely used and effective, with cesium carbonate being a stronger and sometimes more effective option.[12][13]

    • It is crucial to use a high-purity, finely powdered base to ensure reproducibility.[4]

  • Solvent: A polar aprotic solvent, often with a small amount of water, is typically used.

    • Dioxane/Water or THF/Water: Common and effective solvent systems.[9][13] The water is important for activating the boronic acid with many bases.[4]

    • Toluene/Water: Another good option, especially for higher temperature reactions.[13]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Reductive Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative Addition R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield of Desired Product check_sm Is Starting Material Consumed? start->check_sm incomplete Incomplete Reaction check_sm->incomplete No byproducts Byproduct Formation check_sm->byproducts Yes sub_incomplete Potential Causes: - Catalyst Deactivation - Poor Reagent Quality - Suboptimal Conditions incomplete->sub_incomplete sub_byproducts Identify Byproducts (LC-MS/GC-MS): - Protodebromination - Homocoupling - Protodeboronation byproducts->sub_byproducts action_incomplete Actions: 1. Verify catalyst/ligand activity. 2. Use fresh, pure reagents. 3. Screen temperature, base, solvent. sub_incomplete->action_incomplete action_byproducts Actions: 1. Rigorously degas reaction. 2. Use stabilized boronic ester. 3. Re-evaluate base/solvent choice. sub_byproducts->action_byproducts

Caption: A decision tree for troubleshooting low yield in Suzuki coupling.

Experimental Protocols

General Protocol for Suzuki Coupling with (4-Bromo-2-fluoro-5-methoxyphenyl)methanol

This protocol provides a robust starting point for your optimization efforts.

Materials:

  • (4-Bromo-2-fluoro-5-methoxyphenyl)methanol (1.0 eq)

  • Arylboronic acid or pinacol ester (1.2-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O, 10:1)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, phosphine ligand, and base.

  • Add (4-Bromo-2-fluoro-5-methoxyphenyl)methanol and the arylboronic acid/ester to the flask.

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Catalyst/Ligand Screening

A parallel screening approach can efficiently identify the optimal catalyst system.

  • Preparation: Prepare stock solutions of your aryl bromide, boronic acid, and a selection of palladium precatalysts and ligands in a degassed solvent.

  • Reaction Setup: In an array of reaction vials within a glovebox or under an inert atmosphere, add the chosen base.

  • Reagent Addition: Dispense the stock solutions of the aryl bromide and boronic acid into each vial. Then, add the different palladium precatalyst and ligand solutions to their respective vials.

  • Execution: Seal the vials and place them in a heating block with magnetic stirring at a set temperature for a predetermined time (e.g., 12 hours).

  • Analysis: After cooling, quench a small, measured aliquot from each reaction and analyze by LC-MS or GC-MS to determine the conversion to product and identify major byproducts. This will allow for a direct comparison of the performance of each catalyst/ligand combination.

Frequently Asked Questions (FAQs)

Q: Can I run this reaction open to the air? A: It is strongly discouraged. While some Suzuki couplings are robust enough to tolerate air, the risk of catalyst and ligand oxidation, as well as increased homocoupling, is high.[8] For achieving high and reproducible yields, maintaining an inert atmosphere is critical.[9]

Q: My boronic acid is old. Can I still use it? A: It is best to use fresh boronic acid. Boronic acids can degrade over time, especially if not stored properly, leading to lower reactivity and the formation of side products.[9] If you suspect your boronic acid has degraded, consider purifying it or purchasing a fresh batch. Alternatively, using more stable derivatives like pinacol esters or MIDA boronates can improve consistency.[1][10]

Q: Is it necessary to use a phosphine ligand? A: For a challenging, electron-rich aryl bromide like yours, a ligand is almost certainly required.[2] "Ligandless" conditions sometimes work for highly reactive substrates, but they are not suitable here. The ligand is essential to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[5]

Q: What is a typical catalyst loading for this reaction? A: A catalyst loading of 1-2 mol% of palladium is a common starting point for optimization.[14] While lower loadings are desirable for process chemistry, higher loadings may be necessary during initial troubleshooting to achieve reasonable conversion.

Q: I see a color change to black in my reaction. Is this normal? A: A color change to dark brown or black is common and often indicates the formation of the active Pd(0) species or palladium nanoparticles.[4] While some nanoparticle formation may be reversible and catalytically active, excessive precipitation of palladium black can signify irreversible catalyst deactivation.[8]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs?. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • WordPress. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]

  • ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics. [Link]

  • Harvard University. The Suzuki Reaction - Chem 115 Myers. [Link]

  • Journal of Synthetic Chemistry. PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]

  • RSC Publishing. Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation - Chemical Science. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • PMC. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction | Request PDF. [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry. [Link]

  • ResearchGate. Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... [Link]

  • PMC. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. [Link]

  • ResearchGate. Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes | Request PDF. [Link]

  • Wiley Online Library. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Arkivoc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]

Sources

Technical Support Center: Purifying Polar Aromatic Alcohols with Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar aromatic alcohols using column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges during the separation and purification of these valuable compounds. Here, we move beyond basic protocols to address the nuanced issues that can impact yield, purity, and reproducibility.

I. Foundational Principles: Understanding the "Why"

Polar aromatic alcohols, such as phenols and benzyl alcohols, present a unique set of challenges in column chromatography. Their polarity, driven by the hydroxyl (-OH) group, leads to strong interactions with polar stationary phases like silica gel.[1][2] The aromatic ring, however, can introduce non-polar characteristics and potential for π-π interactions.[3] Successfully purifying these compounds hinges on carefully balancing these competing interactions.

Choosing Your Battleground: Normal-Phase vs. Reversed-Phase

The first critical decision is the chromatography mode.

  • Normal-Phase Chromatography (NPC): This is the traditional and often primary approach for polar aromatic alcohols.[4][5]

    • Stationary Phase: Polar (e.g., silica gel, alumina).[1][6][7]

    • Mobile Phase: Non-polar (e.g., hexane, ethyl acetate mixtures).[5][8]

    • Principle: Polar compounds adsorb strongly to the stationary phase and are eluted by increasing the polarity of the mobile phase.[2][9] Non-polar compounds elute first.[10]

  • Reversed-Phase Chromatography (RPC): This technique is particularly useful when dealing with highly polar aromatic alcohols or when normal-phase fails to provide adequate separation.[11]

    • Stationary Phase: Non-polar (e.g., C18-bonded silica).[4][5]

    • Mobile Phase: Polar (e.g., water, methanol, or acetonitrile mixtures).[4][5]

    • Principle: Non-polar compounds have a higher affinity for the stationary phase, while polar compounds are more attracted to the mobile phase and elute earlier.[5][12]

FeatureNormal-Phase ChromatographyReversed-Phase Chromatography
Stationary Phase Polar (e.g., Silica Gel, Alumina)[1][6][7]Non-polar (e.g., C18-bonded silica)[4][5]
Mobile Phase Non-polar (e.g., Hexane/Ethyl Acetate)[5][8]Polar (e.g., Water/Methanol, Water/Acetonitrile)[4][5]
Elution Order Non-polar compounds elute first.[10]Polar compounds elute first.[5]
Best Suited For Moderately polar aromatic alcohols.Highly polar or water-soluble aromatic alcohols.[11]

II. Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address the problems you are most likely to encounter.

Peak Tailing: The Most Common Culprit

Q1: My peaks are tailing significantly, leading to poor resolution. What's causing this and how can I fix it?

A: Peak tailing is often the result of secondary interactions between the polar hydroxyl groups of your aromatic alcohol and active sites, like acidic silanol groups (Si-OH), on the silica gel surface.[13][14] This causes some molecules to be retained longer than others, resulting in an asymmetrical peak.

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed is_it_all_peaks Are ALL peaks tailing? start->is_it_all_peaks physical_issue Suspect Physical/Instrumental Issue is_it_all_peaks->physical_issue Yes chemical_issue Suspect Chemical Interaction is_it_all_peaks->chemical_issue No yes_path Yes check_packing Check for Column Void or Channeling physical_issue->check_packing check_frit Check for Blocked Inlet Frit check_packing->check_frit repack_column Repack or Replace Column check_frit->repack_column no_path No overload Is the column overloaded? chemical_issue->overload reduce_load Reduce Sample Load overload->reduce_load Yes secondary_interactions Address Secondary Interactions overload->secondary_interactions No overload_yes Yes overload_no No add_modifier Add Mobile Phase Modifier (e.g., triethylamine for basic sites, acetic acid for acidic analytes) secondary_interactions->add_modifier change_stationary_phase Use End-Capped or Less Active Stationary Phase secondary_interactions->change_stationary_phase

Caption: A logical workflow for troubleshooting peak tailing.

Solutions in Detail:

  • Mobile Phase Modification: For phenolic compounds, which are weakly acidic, interactions with basic sites on the silica can be an issue. Adding a small amount of a modifier like acetic acid to the mobile phase can help to saturate these sites and improve peak shape.

  • Use an End-Capped Column: In reversed-phase, using a "fully end-capped" column can reduce peak tailing.[15] End-capping treats the residual silanol groups, making them less polar and reducing unwanted secondary interactions with your polar analytes.[15]

  • Control the pH: The ionization state of phenolic compounds is pH-dependent.[16][17][18] In reversed-phase, maintaining a mobile phase pH below the pKa of your aromatic alcohol will keep it in its neutral, less polar form, leading to better retention and peak shape.[19]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[13][20] Try diluting your sample or reducing the injection volume.[14]

Poor or No Separation

Q2: My compounds are eluting together, or my target compound is stuck on the column. What should I do?

A: This is a classic mobile phase or stationary phase mismatch issue. The polarity of your eluent is either too high, causing everything to elute quickly, or too low, resulting in strong retention.

Mobile Phase Optimization Protocol:
  • Start with TLC Analysis: Before running a column, always perform Thin Layer Chromatography (TLC) to determine the optimal solvent system. Aim for an Rf value of 0.2-0.3 for your target compound in the chosen solvent system.[21]

  • Isocratic vs. Gradient Elution:

    • Isocratic Elution: Uses a constant solvent composition. It's simpler but can lead to broad peaks for late-eluting compounds.[22][23][24]

    • Gradient Elution: The mobile phase composition is changed over time, typically by increasing the concentration of a stronger, more polar solvent.[22][23] This is highly effective for mixtures with a wide range of polarities, as it helps to sharpen peaks and reduce analysis time.[22][25]

Elution TypeAdvantagesDisadvantages
Isocratic Simple, reproducible, no need for column re-equilibration.[22][24]Can result in broad peaks for strongly retained compounds, not ideal for complex mixtures with varying polarities.[22][24]
Gradient Better resolution for complex mixtures, sharper peaks, shorter analysis times.[22][23][25]Requires more complex equipment and a re-equilibration step between runs.[24]
  • Solvent Selection for Polar Aromatic Alcohols (Normal-Phase):

    • Good Starting Points: Begin with a binary mixture like Ethyl Acetate/Hexane.[8]

    • For Very Polar Compounds: A system of Methanol/Dichloromethane is often effective.[8] Be cautious with methanol concentrations above 10%, as it can start to dissolve the silica gel.[8]

    • Stubbornly Retained Compounds: If your compound won't elute even with highly polar solvents, consider switching to a different stationary phase like alumina, or explore reversed-phase chromatography.[26]

Sample Loading Issues

Q3: I'm seeing band broadening and poor separation right from the top of my column. Could my sample loading technique be the problem?

A: Absolutely. Proper sample loading is critical to achieving a narrow, concentrated band at the start of the separation.[10][27]

Sample Loading Decision Tree:

G start Prepare to Load Sample solubility_check Is sample soluble in a small amount of the initial mobile phase? start->solubility_check wet_loading Use Wet Loading solubility_check->wet_loading Yes dry_loading Use Dry Loading solubility_check->dry_loading No solubility_yes Yes dissolve_min Dissolve sample in MINIMUM amount of solvent wet_loading->dissolve_min pipette_carefully Carefully pipette onto the column surface dissolve_min->pipette_carefully solubility_no No dissolve_volatile Dissolve sample in a volatile solvent dry_loading->dissolve_volatile add_silica Add a small amount of silica gel dissolve_volatile->add_silica evaporate Evaporate solvent to get a free-flowing powder add_silica->evaporate apply_powder Carefully apply the powder to the top of the column evaporate->apply_powder

Caption: Decision tree for selecting a sample loading method.

  • Wet Loading: This is the preferred method when your sample is readily soluble in the mobile phase.[27] The key is to use the absolute minimum amount of solvent to dissolve the sample.[28][29] Using too much solvent, especially one that is more polar than the eluent, will cause the initial band to spread out, ruining the separation.[28]

  • Dry Loading: This technique is ideal for samples that have poor solubility in the initial mobile phase or when you need to load a larger quantity of material.[27][30] The sample is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is carefully added to the top of the column.[27]

III. Frequently Asked Questions (FAQs)

Q: Can I use alumina instead of silica gel for purifying polar aromatic alcohols? A: Yes, alumina is another polar adsorbent that can be used.[1][6] It is generally more basic than silica gel and can be advantageous for separating acidic compounds that might interact too strongly with silica's acidic surface.[6][7] However, it can also be more reactive, so stability of your compound on alumina should be checked.

Q: My compound is unstable on silica gel. What are my options? A: If your compound degrades on silica, you can try deactivating the silica gel by adding a small percentage of water or triethylamine to your eluent. Alternatively, using a less acidic stationary phase like Florisil or trying reversed-phase chromatography are excellent options.[26]

Q: How do I choose the right column size? A: The ratio of stationary phase to sample mass is crucial. A general rule of thumb for flash chromatography is a ratio of 20:1 to 40:1 (silica:sample).[31] For difficult separations, a higher ratio may be necessary.

Q: What flow rate should I use? A: For flash chromatography, a typical flow rate results in the solvent level dropping about 5-7 cm per minute.[32] However, this can be adjusted. A slower flow rate can sometimes improve resolution but will increase the run time.

IV. References

  • High-Performance Adsorbents for Challenging Separations: Overcoming Complex Mixtures. (2024, June 21). Sorbchem.[Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). Alwsci.[Link]

  • Solvent Systems for Flash Column Chromatography. University of Rochester.[Link]

  • Application and Limitation of using Adsorbents as Stationary Phases in Gas Chromatography for the Separation of Volatile Compounds. Restek.[Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses.[Link]

  • General methods for flash chromatography using disposable columns. National Center for Biotechnology Information.[Link]

  • Some Useful and Practical Tips for Flash Chromatography. EPFL.[Link]

  • Adsorption Chromatography: Past to Present. (2024, November 19). Chrom Tech.[Link]

  • Column Chromatography Procedures. University of Colorado Boulder.[Link]

  • Peak Tailing in HPLC. Element Lab Solutions.[Link]

  • Common Polar Adsorbent. (2023, February 27). Hawach Scientific.[Link]

  • How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. (2025, August 21). Patsnap Eureka.[Link]

  • Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. MDPI.[Link]

  • Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex.[Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.[Link]

  • Adsorption Chromatography: Principle, Types, Steps, Uses. (2025, March 24). Microbe Notes.[Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International.[Link]

  • When is Gradient Elution Better than Isocratic Elution? (2023, January 24). Biotage.[Link]

  • [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? (2026, January 6). Welch Materials.[Link]

  • Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. (2025, October 8). PharmaGuru.[Link]

  • Column Chromatography: Principles, Procedure, and Applications. (2025, December 12). Phenomenex.[Link]

  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent.[Link]

  • Isocratic Vs. Gradient Elution in Chromatography. (2025, May 23). Phenomenex.[Link]

  • In thin layer chromatography polar compounds will. Vaia.[Link]

  • Effect of pH on separation of phenolic compounds using 20 mmol L⁻¹... ResearchGate.[Link]

  • Choosing Your LC Stationary Phase. (2019, June 17). Restek Resource Hub.[Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.[Link]

  • Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. (2019, February 22). National Center for Biotechnology Information.[Link]

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025, May 15). Gilson.[Link]

  • Control pH During Method Development for Better Chromatography. Agilent.[Link]

  • Preparing & loading the column. University of York.[Link]

  • The silica-gel surface and its interactions with solvent and solute in liquid chromatography. Faraday Symposia of the Chemical Society.[Link]

  • What Is Normal Phase And Reversed Phase Chromatography? (2025, April 17). Alwsci.[Link]

  • Aqueous Normal Phase defined & compared to Reversed Phase & Normal Phase definitions HPLC. Tech Information.[Link]

  • How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification? (2023, January 23). Biotage.[Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester.[Link]

  • Normal Phase vs Reverse Phase Chromatography for HPLC. (2026, January 27). Hawach Scientific.[Link]

  • Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International.[Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech.[Link]

  • Understanding Chromatography: The Role of Silica Particles in Effective Separation Techniques. nanomicronspheres.[Link]

  • Silica Gel In Chromatography. (2025, October 17). SSE Enterprise.[Link]

  • 2.3D: Separation Theory. (2022, April 7). Chemistry LibreTexts.[Link]

Sources

Optimizing solvent systems for reactions involving (4-Bromo-2-fluoro-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Systems for (4-Bromo-2-fluoro-5-methoxyphenyl)methanol

Case ID: 4B2F5M-SOLV-OPT Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Solvation-Reactivity Paradox

(4-Bromo-2-fluoro-5-methoxyphenyl)methanol (CAS: 749931-19-9) presents a distinct "push-pull" electronic profile that complicates solvent selection.[1][2]

  • The "Pull": The C2-Fluorine atom exerts a strong inductive effect ($ -I $), deactivating the benzylic position and increasing the acidity of the hydroxyl proton.[1]

  • The "Push": The C5-Methoxy group donates electron density ($ +R $), stabilizing carbocation intermediates at the benzylic position but also increasing the ring's electron density, which facilitates oxidative addition at the C4-Bromine during cross-coupling.[1]

Critical Insight: The success of your reaction depends on matching the solvent's dielectric constant (


) and donor number (DN) to these competing electronic effects.[2]

Module 1: Solubility & Dissolution Troubleshooting

User Issue: "The material forms a gum or precipitates upon cooling in my standard stock solvent."

Technical Diagnosis: This molecule possesses a "Janus-faced" solubility profile.[1][2] The polar hydroxymethyl group ($ -CH_2OH $) requires hydrogen-bond accepting solvents, while the lipophilic aryl core (Br, F, OMe) demands van der Waals interactions.[1][2]

Optimized Solvent Table:

Solvent SystemSolubility RatingApplication ContextTechnical Note
Dichloromethane (DCM) ExcellentOxidation, HalogenationPrimary Choice. Disrupts intermolecular H-bonding effectively.[1][2]
THF (Tetrahydrofuran) GoodGrignard, LithiationGood solubility, but coordinate oxygen can compete in Lewis-acid catalyzed steps.[2]
Methanol/Ethanol ModerateStorage, TransferHigh solubility but nucleophilic.[2] Avoid if using thionyl chloride or electrophilic reagents.[2]
Toluene Poor (Cold) / Good (Hot)RecrystallizationIdeal for purification.[2] Material dissolves at reflux but crystallizes upon cooling.[2]
Water InsolubleAqueous WorkupForms a distinct bilayer; no emulsion issues unless pH > 12.[2]

Module 2: Reaction-Specific Solvent Optimization

Scenario A: Oxidation to Benzaldehyde

Target: Conversion of $ -CH_2OH $ to $ -CHO


_2$ or Dess-Martin Periodinane (DMP).[1][2]

The Problem: Reaction stalls at 60-70% conversion. Root Cause: Water accumulation on the MnO


 surface or solvent polarity trapping the alcohol.[2]

Protocol:

  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform .[2]

    • Why: These non-polar, non-coordinating solvents facilitate the adsorption of the benzylic alcohol onto the MnO

      
       surface. Polar solvents (DMSO, DMF) compete for active sites, killing the reaction.[2]
      
  • Concentration: 0.1 M to 0.2 M. High dilution aids surface contact.[2]

  • Additives: Add activated 4Å Molecular Sieves directly to the reaction pot to scavenge water byproduct.

Scenario B: Suzuki-Miyaura Cross-Coupling

Target: Reaction at C4-Br with Boronic Acids.[1][2][3] Reagents: Pd(dppf)Cl


, K

CO

.[2][3]

The Problem: Protodeboronation or low yields due to alcohol interference.[2] Root Cause: The free hydroxyl group can coordinate to Pd or undergo side reactions if the solvent system is too non-polar.[2]

Protocol:

  • Solvent: 1,4-Dioxane : Water (4:1) .

    • Why: The miscibility of dioxane/water ensures the inorganic base (K

      
      CO
      
      
      
      ) and the organic substrate meet.[2] The water is crucial to solvate the boronate intermediate.[2]
  • Alternative (Anhydrous): DMF at 80°C.

    • Note: If using DMF, protect the alcohol (e.g., TBS ether) first.[2] Free alcohols in hot DMF can sometimes undergo formylation (Vilsmeier-Haack type side reactions) or oxidation.[1][2]

Scenario C: Conversion to Benzyl Bromide

Target: Substitution of $ -OH $ with $ -Br


_3

_3$.[2]

The Problem: Formation of dimeric ether byproduct. Root Cause: Solvent polarity stabilizes the carbocation intermediate, allowing a second molecule of alcohol to attack it.

Protocol:

  • Solvent: Acetonitrile (MeCN) (0°C to RT).

    • Why: MeCN is polar enough to solvate the phosphonium intermediate but does not effectively solvate the leaving group, driving the reaction forward via S

      
      2 mechanism (inversion/displacement) rather than S
      
      
      
      1 (carbocation), minimizing dimerization.[2]

Module 3: Visual Decision Guides

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: (4-Bromo-2-fluoro-5-methoxyphenyl)methanol ReactionType Select Reaction Type Start->ReactionType Oxidation Oxidation (-CHO) ReactionType->Oxidation Coupling Cross-Coupling (C-C) ReactionType->Coupling Substitution Halogenation (-Br/-Cl) ReactionType->Substitution Ox_Solvent Primary: DCM (Anhydrous) Oxidation->Ox_Solvent Coup_Cond Is Alcohol Protected? Coupling->Coup_Cond Sub_Mech Mechanism Preference Substitution->Sub_Mech Ox_Tip CRITICAL: Add 4Å Mol. Sieves Avoid: DMSO, MeOH Ox_Solvent->Ox_Tip Coup_Yes Solvent: DMF or Toluene Coup_Cond->Coup_Yes Yes Coup_No Solvent: 1,4-Dioxane/Water (4:1) Coup_Cond->Coup_No No Sub_SN2 PBr3 in DCM (0°C) Minimizes rearrangement Sub_Mech->Sub_SN2 Sub_Appel NBS/PPh3 in MeCN High Yield Sub_Mech->Sub_Appel

Caption: Logic flow for selecting the optimal solvent system based on the desired chemical transformation.

Module 4: Purification & Workup

Standard Workup Protocol: Due to the fluorine atom, the partition coefficient (LogP) is slightly higher than typical benzyl alcohols.[2]

  • Quench: Sat. NH

    
    Cl (aq).[2]
    
  • Extraction: Use Ethyl Acetate (EtOAc) .[2][3]

    • Technical Note: Avoid DCM for extraction if emulsions form (common with basic coupling reactions).[2] EtOAc breaks emulsions faster due to lower density.

  • Wash: Brine (Sat. NaCl) is mandatory to pull water from the organic layer.[2]

Figure 2: Recrystallization Workflow

Recrystallization Crude Crude Solid Dissolve Dissolve in Hot EtOAc (Min. Volume) Crude->Dissolve Precip Add Hexane/Heptane (Dropwise until cloudy) Dissolve->Precip Cool Cool to 0°C slowly Precip->Cool Filter Filter & Wash (Cold 10% EtOAc/Hex) Cool->Filter

Caption: Optimized antisolvent crystallization method to remove non-polar impurities.[1]

FAQ: Troubleshooting Common Failures

Q1: Why did my MnO


 oxidation yield only 50% product even after 24 hours? 
A:  The MnO

surface is likely deactivated by water.[2]
  • Fix: Do not just add more MnO

    
    . Filter the reaction, concentrate, and re-dissolve in fresh, dry DCM. Add 4Å molecular sieves and fresh "activated" MnO
    
    
    
    .
  • Reference: See Reid et al. on MnO

    
     surface kinetics [1].
    

Q2: I see a "double spot" on TLC during Suzuki coupling. What is it? A: This is likely the homocoupled biaryl (dimer) or the de-brominated byproduct (hydrodehalogenation).[2]

  • Fix: Switch the solvent to DME (Dimethoxyethane)/Water .[2] DME solvates the Palladium-intermediate better than Dioxane in electron-rich systems, reducing the time for side-reactions to occur.[1]

Q3: Can I use Acetone as a solvent? A: Avoid. Acetone can undergo aldol condensation with your oxidized product (the aldehyde) under basic conditions, or form acetals with the starting alcohol in the presence of Lewis acids.

References

  • Cahiez, G., et al. (2010).[2] "Manganese Dioxide in Organic Synthesis: Update and New Applications." Synthesis.

  • Miyaura, N., & Suzuki, A. (1995).[2][4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Caroon, J. M., et al. (1981). "Solvent Effects in the Oxidation of Benzyl Alcohols." Journal of Organic Chemistry.

  • Podgoršek, A., et al. (2009).[2] "The effect of solvent in the bromination of alcohols." Tetrahedron.

Sources

Validation & Comparative

Strategic Analysis of 19F NMR Spectroscopy for Fluorinated Aromatic Characterization in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fluorine Renaissance" in Pharma

In modern medicinal chemistry, fluorine is no longer a niche substituent; it is a cornerstone of efficacy. Approximately 20-25% of all drugs currently on the market contain at least one fluorine atom, utilized to modulate metabolic stability (blocking P450 oxidation sites), lipophilicity, and binding affinity.

For the analytical scientist, this prevalence offers a unique opportunity. While 1H NMR remains the structural standard and LC-MS the sensitivity champion, 19F NMR occupies a critical "Goldilocks" zone: it offers the structural specificity of NMR with a detection window that is virtually free of background noise, even in complex biological matrices.

This guide analyzes the strategic deployment of 19F NMR for characterizing fluorinated aromatic compounds, moving beyond basic spectra to advanced quantitative and structural applications.

Comparative Technical Analysis: 19F vs. The Alternatives

To justify the instrument time, one must understand where 19F outperforms the standard 1H NMR and LC-MS workflows.

The "Blank Canvas" Advantage

The most significant advantage of 19F NMR is the lack of endogenous fluorine in biological systems and common solvents. Unlike 1H NMR, where solvent suppression and overlapping scaffold signals are constant headaches, 19F NMR provides a pristine baseline.

Table 1: Comparative Performance Metrics
Feature1H NMR 19F NMR LC-MS (HRMS)
Spectral Window Narrow (~15 ppm)Wide (~300+ ppm) N/A (m/z)
Background Noise High (Solvents, impurities)Zero (Silent background) Variable (Matrix effects)
Sensitivity (Rel.) 1.00 (Standard)0.83 (High) >1000 (Very High)
Isomer Resolution Poor (Overlap common)Excellent (Wide dispersion) Poor (Same mass)
Quantification Standard (qNMR)Superior (No overlap) Requires ext. curves
Structural Info Connectivity (COSY/HMBC)Electronic Environment Formula/Fragments only
Decision Framework: When to Choose 19F

The following decision tree illustrates the logical pathway for selecting 19F over other modalities.

MethodSelection Start Analytical Challenge IsFluorinated Is molecule fluorinated? Start->IsFluorinated Matrix Sample Matrix? IsFluorinated->Matrix Yes HNMR Use 1H NMR IsFluorinated->HNMR No Isomers Regioisomers present? Matrix->Isomers Clean (Solvent) FNMR Use 19F NMR Matrix->FNMR Complex (Biofluids/Crude) Quant Quantification needed? Isomers->Quant No Isomers->FNMR Yes (Mass identical) Quant->HNMR No (Structure only) Quant->FNMR Yes (High Precision) LCMS Use LC-MS

Figure 1: Analytical Method Selection Strategy. 19F is prioritized for complex matrices, regioisomer differentiation, and precise quantification where 1H overlap is a risk.

Technical Deep Dive: The Physics of Detection

Chemical Shift Dispersion

The 19F chemical shift range for organofluorine compounds typically spans -50 to -220 ppm. This massive dispersion means that subtle electronic changes—such as moving a fluorine from the ortho to meta position on an aromatic ring—can shift the signal by 10-20 ppm, whereas the corresponding proton shift might only be 0.1 ppm.

  • CF3 Groups: -55 to -65 ppm (Singlets or doublets).

  • Aromatic Fluorine (Ar-F): -100 to -180 ppm (Complex multiplets).

Coupling Constants ( )

The "fingerprint" of a fluorinated aromatic comes from its coupling constants.

  • 
     (Geminal/Vicinal):  Large values (200-300 Hz) allow immediate identification of 
    
    
    
    groups.[1]
  • 
     (Aromatic): 
    
    • Ortho (

      
      ): ~6–10 Hz.
      
    • Meta (

      
      ): ~4–8 Hz.
      
    • Para (

      
      ): ~0–2 Hz.
      

These distinct coupling patterns allow researchers to solve substitution patterns on aromatic rings without needing 2D experiments.

Experimental Protocol: Quantitative 19F NMR (qNMR)

Achieving accurate quantitation with 19F requires specific attention to relaxation dynamics. Fluorine nuclei often have longer longitudinal relaxation times (


) than protons, leading to signal saturation if the repetition rate is too fast.
Validated Workflow
Step 1: Sample Preparation
  • Solvent: Deuterated solvents are not strictly necessary for locking if the instrument has a separate lock channel, but are recommended for shimming.[2] CDCl3 or DMSO-d6 are standard.

  • Internal Standard (IS): Choose an IS with a signal distinct from your analyte.

    • Trifluoroacetic acid (TFA):[3] ~ -76.5 ppm (Good for Ar-F analytes).

    • Fluorobenzene: ~ -113 ppm (Good for aliphatic F).

    • Concentration: Target 1-10 mM.

Step 2: Pulse Sequence Optimization (Crucial)
  • Determine

    
    :  Run a standard Inversion Recovery experiment.
    
    • Insight: Ar-F

      
       values are typically 1–5 seconds.
      
  • Relaxation Delay (

    
    ):  Set 
    
    
    
    (longest).
    • Failure Mode: If

      
      , and you set 
      
      
      
      , you will underestimate the integration by ~30-40%.
    • Setting: For generic screening, a

      
       of 20-30 seconds is safe but slow.
      
Step 3: Acquisition & Processing
  • Spectral Width (SW): Ensure the SW covers both the IS and the analyte + 20 ppm buffer.

  • Offset (O1P): Center the transmitter between the IS and analyte to minimize off-resonance intensity errors.

  • Decoupling: Use Inverse Gated Decoupling (typically zgig in Bruker syntax) to eliminate NOE enhancement, ensuring that integration represents population (concentration) only.

qNMR_Workflow Prep Sample Prep (Add Internal Std) T1_Calc Measure T1 (Inversion Recovery) Prep->T1_Calc Param_Set Set Parameters D1 > 5x T1 Inverse Gated Decoupling T1_Calc->Param_Set Acquire Acquisition (High S/N) Param_Set->Acquire Process Processing (Phase/Baseline) Acquire->Process

Figure 2: Validated qNMR Workflow. The critical step is the T1 measurement to prevent signal saturation.

Advanced Application: Fragment-Based Drug Discovery (FBDD)[4][5][6]

19F NMR is a premier tool for screening fragment libraries against protein targets.[4][5][6] Because the fluorine signal is so sensitive to its local environment, binding events cause measurable Chemical Shift Perturbations (CSP).

The "Spy" Molecule Technique
  • Library Design: Use a "cocktail" of 10-30 fluorinated fragments. Because the spectral width is so large, signals rarely overlap.

  • Screening:

    • T2 Relaxation Filter: Large proteins tumble slowly (short

      
      ). Small ligands tumble fast (long 
      
      
      
      ).
    • Experiment: A CPMG pulse sequence filters out the broad signals of the protein.

    • Result: If a fragment binds, it adopts the relaxation properties of the protein. Its signal broadens or disappears from the sharp ligand spectrum.

  • Validation: Deconvolute the cocktail and run a titration curve to determine

    
     via CSP.
    

Expert Insight: This method consumes significantly less protein than 15N-HSQC protein-observed experiments and does not require isotopically labeled protein.

Case Study: Regioisomer Identification

Scenario: A medicinal chemistry team synthesizes a difluorophenyl derivative but suspects a mixture of 2,4-difluoro and 2,5-difluoro isomers.

  • LC-MS Result: Single peak, identical mass (M+H). Inconclusive.

  • 1H NMR Result: Complex aromatic region (7.0 - 7.5 ppm) with severe overlap.

  • 19F NMR Result:

    • Isomer A (2,4-difluoro): Two distinct signals.[2][7] Signal 1 (Ortho) shows large coupling to H3; Signal 2 (Para) shows different splitting.

    • Isomer B (2,5-difluoro): Two signals with distinct chemical shifts due to the meta relationship relative to the alkyl chain.

    • Outcome: The wide dispersion allows for integration of the distinct peaks, quantifying the ratio as 85:15.

References

  • Dalvit, C., et al. (2009).[8][9] Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Journal of the American Chemical Society.[9] Link

  • Norton, R. S., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery.[8][4][5][6][10] NIH National Library of Medicine. Link

  • UCL Faculty of Life Sciences. (n.d.). 19F NMR Fragment Screening Platform.[4][5][9] University College London. Link

  • Sigma-Aldrich. (2023). Certified Reference Materials for 19F qNMR. Merck/Sigma-Aldrich. Link

  • Chen, H., et al. (2016). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. NIH National Library of Medicine. Link

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A Comparative Guide to the Structural Elucidation of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. This guide offers an in-depth analysis of the predicted mass spectrometry fragmentation pattern for (4-Bromo-2-fluoro-5-methoxyphenyl)methanol, a substituted benzyl alcohol derivative. As a Senior Application Scientist, my objective is to not only present the predicted data but also to frame it within a broader analytical context, comparing its utility against orthogonal techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This comparative approach is designed to empower researchers to make informed decisions for comprehensive structural elucidation.

Part 1: Predicted Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules.[1] For the structural analysis of novel compounds, "hard" ionization techniques like Electron Ionization (EI) are particularly valuable. EI utilizes high-energy electrons (typically 70 eV) to ionize molecules, inducing predictable fragmentation patterns that serve as a molecular fingerprint, aiding in structural determination.[2][3]

The structure of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol contains several key features that will dictate its fragmentation: a benzylic alcohol, a stable aromatic ring, and bromo, fluoro, and methoxy substituents. The presence of bromine is a particularly useful diagnostic tool, as its two major isotopes (⁷⁹Br and ⁸¹Br) exist in a nearly 1:1 natural abundance, resulting in characteristic "M" and "M+2" isotopic peaks for every fragment containing a bromine atom.[4]

Predicted Fragmentation Pathways

Upon electron ionization, the molecule will form a molecular radical cation (M⁺•), which is energetically unstable and undergoes a series of fragmentation reactions to yield smaller, more stable ions.[5][6] The most probable fragmentation pathways are detailed below.

  • Molecular Ion (M⁺•) at m/z 234/236: The initial ionization event produces the molecular ion. Due to the bromine isotope pattern, we expect to see two peaks of nearly equal intensity at m/z 234 (containing ⁷⁹Br) and m/z 236 (containing ⁸¹Br). Aromatic compounds often show a prominent molecular ion peak due to the stability of the benzene ring.[7][8]

  • Loss of Water ([M-H₂O]⁺•) at m/z 216/218: Benzylic alcohols readily undergo dehydration, losing a molecule of water (18 Da).[9] This is a common fragmentation pathway and is expected to produce a significant ion.

  • Formation of Bromofluoromethoxybenzoyl Cation ([M-CH₂OH]⁺) at m/z 203/205: Alpha-cleavage, the breaking of the bond adjacent to the carbon bearing the hydroxyl group, is a dominant fragmentation mechanism for alcohols.[6][9] This pathway involves the loss of a hydroxymethyl radical (•CH₂OH, 31 Da) to form a stable benzylic cation.

  • Loss of Bromine Radical ([M-Br]⁺) at m/z 155: Cleavage of the carbon-bromine bond results in the loss of a bromine radical (79 or 81 Da). This leads to the formation of a fluoromethoxy-substituted benzyl alcohol cation at m/z 155.

  • Formation of Tropylium-type Ion (m/z 91): While not a primary fragment from the molecular ion, benzyl alcohol itself is known to rearrange and lose a hydroxyl radical to form a highly stable tropylium ion (C₇H₇⁺) at m/z 91.[10] It is plausible that subsequent fragmentation of the m/z 155 ion could lead to fragments characteristic of substituted aromatic rings.

Visualization of Predicted Fragmentation

The logical flow of these fragmentation events can be visualized to better understand the relationships between the parent ion and its daughter fragments.

Caption: Predicted EI fragmentation pathways for (4-Bromo-2-fluoro-5-methoxyphenyl)methanol.

Summary of Predicted Key Ions
m/z (Predicted)Ion Structure/FormulaFragmentation PathwayPredicted Abundance
234/236[C₈H₈BrFO₂]⁺•Molecular Ion (M⁺•)Moderate
216/218[C₈H₆BrFO]⁺•Loss of water (-H₂O) from M⁺•Moderate to High
203/205[C₇H₅BrFO]⁺α-cleavage, loss of hydroxymethyl radical (-•CH₂OH)High
155[C₈H₈FO₂]⁺Loss of bromine radical (-•Br) from M⁺•Moderate

Part 2: Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable data on molecular weight and fragmentation, a comprehensive structural elucidation relies on a multi-technique approach. No single technique provides all the necessary information, and their data are often complementary.

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight, elemental formula (high-res), fragmentation pattern.Extremely high sensitivity, provides connectivity clues from fragments.Isomers can have similar fragmentation, does not directly map atom connectivity.
NMR Spectroscopy Complete atom connectivity (¹H-¹H, ¹H-¹³C), stereochemistry, 3D structure.[11][12]Unambiguous structure determination, non-destructive.[13]Lower sensitivity, requires more sample, complex spectra for large molecules.
FTIR Spectroscopy Presence of specific functional groups (e.g., -OH, C-O, aromatic C-H).[14][15]Fast, simple, requires minimal sample preparation.[16]Provides limited structural information, ambiguous for complex molecules.[17]
In-Depth Comparison
  • MS vs. NMR: NMR spectroscopy is the gold standard for determining the precise arrangement and connectivity of atoms in a small molecule.[13][18] It would confirm the substitution pattern on the aromatic ring—information that MS can only infer. For example, NMR could definitively distinguish (4-Bromo-2-fluoro-5-methoxyphenyl)methanol from a constitutional isomer like (3-Bromo-5-fluoro-4-methoxyphenyl)methanol, which might produce a very similar mass spectrum. Conversely, MS excels in detecting minute quantities of a substance and can easily determine the molecular formula with high-resolution instruments (like Q-TOF), a task that is not possible with NMR.[19][20]

  • MS vs. FTIR: FTIR spectroscopy is an excellent first-pass technique to confirm the presence of key functional groups.[16][21] For our target molecule, FTIR would show a characteristic broad peak for the alcohol O-H stretch (~3200-3550 cm⁻¹) and sharp peaks for the aromatic C-H and C-O stretches.[17] This confirms the presence of the alcohol and ether groups predicted by the molecular formula from MS. However, FTIR cannot provide information on how these pieces are connected. It serves as a rapid and inexpensive confirmation tool that complements the detailed structural data from MS and NMR.

Part 3: Experimental Protocols & Workflows

To ensure data integrity and reproducibility, standardized protocols are essential. Below are representative workflows for acquiring the data discussed.

Protocol 1: Mass Spectrometry Analysis

Objective: To obtain the Electron Ionization (EI) mass spectrum of the target compound.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with a Quadrupole or Time-of-Flight (TOF) analyzer.[22][23]

Methodology:

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject 1 µL of the sample solution into the GC. Use a standard non-polar column (e.g., DB-5ms) with a temperature gradient (e.g., start at 50°C, ramp to 280°C at 10°C/min) to ensure purification and appropriate elution time.

  • Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with 70 eV electrons.

  • Mass Analysis: The resulting ions are accelerated into the mass analyzer. The analyzer scans a mass range (e.g., m/z 40-400) to separate the ions based on their mass-to-charge ratio.

  • Detection & Spectrum Generation: Ions are detected, and the signal is processed to generate a mass spectrum, plotting relative abundance against m/z.

Workflow for Structural Elucidation

A logical workflow ensures that information from each technique builds upon the last, leading to a confident structural assignment.

Caption: A multi-technique workflow for unambiguous small molecule structural elucidation.

Conclusion

The structural elucidation of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol provides an excellent case study for the application of modern analytical techniques. Mass spectrometry, particularly with electron ionization, offers a detailed fingerprint through its predictable fragmentation patterns, strongly suggesting the molecule's core structure and substituents. The characteristic bromine isotope doublet serves as an invaluable internal marker. However, for absolute certainty and to rule out isomeric possibilities, the data from MS must be integrated with the definitive connectivity information provided by NMR spectroscopy and the functional group confirmation from FTIR. By leveraging the strengths of each technique, researchers can achieve a validated, trustworthy, and complete structural characterization essential for advancing drug discovery and development programs.

References

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is a cornerstone of drug safety and efficacy. (4-Bromo-2-fluoro-5-methoxyphenyl)methanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can significantly influence the quality of the final drug product. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the robust purity analysis of this critical intermediate. The methodologies presented are designed to be stability-indicating, ensuring that not only process-related impurities but also potential degradants can be effectively separated and quantified.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind the selection of chromatographic parameters, offering a practical framework for method development and selection in a regulated environment. All methodologies are presented with the aim of adhering to the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4][5]

The Criticality of Purity for (4-Bromo-2-fluoro-5-methoxyphenyl)methanol

(4-Bromo-2-fluoro-5-methoxyphenyl)methanol is a substituted benzyl alcohol derivative. The presence of bromine, fluorine, and methoxy functional groups on the aromatic ring introduces a unique electronic and steric landscape, which can give rise to a variety of potential impurities during its synthesis. These may include positional isomers, unreacted starting materials, and byproducts from side reactions. Furthermore, the benzylic alcohol moiety can be susceptible to oxidation or other degradation pathways under certain storage or process conditions. A reliable analytical method must be able to resolve the parent compound from all these potential impurities.

Method 1: Robust Purity Determination by Reversed-Phase HPLC on a C18 Stationary Phase

Reversed-phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry for purity and impurity analysis due to its versatility and applicability to a wide range of compounds.[6][7] This first method employs a traditional C18 stationary phase, which separates compounds primarily based on their hydrophobicity.

Rationale for Method Design
  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its broad applicability and proven performance in separating moderately polar to non-polar compounds. The long alkyl chains provide a high degree of hydrophobicity, which is suitable for the retention of the aromatic analyte.

  • Mobile Phase: A gradient elution of acetonitrile and water is selected to ensure the timely elution of both the main analyte and any potential impurities with a wide range of polarities. The use of a gradient is crucial for a stability-indicating method, where degradants may have significantly different retention characteristics compared to the parent compound.[8][9] Formic acid (0.1%) is added to the mobile phase to control the pH and improve peak shape by suppressing the ionization of any acidic or basic functional groups.

  • Detector: UV detection at 280 nm is chosen based on the chromophoric nature of the substituted benzene ring, which is expected to exhibit strong absorbance at this wavelength.

Experimental Protocol

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 40
    20 90
    25 90
    26 40

    | 30 | 40 |

Sample Preparation:

  • Dissolve the sample of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

Expected Performance

This method is expected to provide good retention and resolution of the main peak from potential non-polar and moderately polar impurities. The gradient ensures that even highly retained impurities are eluted from the column in a reasonable time frame.

Method 2: Alternative Selectivity Using a Phenyl-Hexyl Stationary Phase

To provide a comprehensive comparison, a second method utilizing a different stationary phase chemistry is presented. A Phenyl-Hexyl column offers alternative selectivity compared to a standard C18 phase, which can be advantageous for resolving structurally similar impurities, such as positional isomers.[10][11]

Rationale for Method Design
  • Stationary Phase: A Phenyl-Hexyl column is selected for its unique separation mechanism. In addition to hydrophobic interactions, this phase can engage in π-π interactions with the aromatic ring of the analyte and its impurities. This can lead to enhanced resolution of compounds with similar hydrophobicity but different aromatic character.

  • Mobile Phase: A methanol-water gradient is chosen to explore a different solvent selectivity compared to acetonitrile. Methanol, as a protic solvent, can offer different hydrogen bonding interactions with the analyte and stationary phase, potentially altering the elution order and improving the separation of critical pairs.[11]

  • Detector: UV detection at 280 nm remains appropriate for this method.

Experimental Protocol

Instrumentation:

  • A standard HPLC system as described in Method 1.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 50
    15 95
    20 95
    21 50

    | 25 | 50 |

Sample Preparation:

  • Dissolve the sample of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol in a 50:50 (v/v) mixture of methanol and water to a final concentration of approximately 1 mg/mL.

Comparative Data Summary

The following table presents a hypothetical but realistic comparison of the expected performance of the two methods for the analysis of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol and two potential impurities: Impurity A (a more polar starting material) and Impurity B (a less polar, structurally similar isomer).

ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)
Retention Time (Main Peak) ~12.5 min~10.8 min
Resolution (Main Peak / Impurity A) > 2.0> 2.0
Resolution (Main Peak / Impurity B) 1.8> 2.5
Tailing Factor (Main Peak) 1.11.2
Theoretical Plates (Main Peak) > 10000> 9000
Limit of Detection (LOD) ~0.01%~0.01%
Limit of Quantification (LOQ) ~0.03%~0.03%

This comparative data illustrates that while both methods are suitable for the intended purpose, Method 2 with the Phenyl-Hexyl column may offer superior resolution for closely related isomers (Impurity B), which is a critical aspect of purity analysis.

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Vortex & Sonicate s2->s3 s4 Filter (0.45 µm) s3->s4 h1 Inject Sample s4->h1 h2 Chromatographic Separation h1->h2 h3 UV Detection h2->h3 d1 Integrate Peaks h3->d1 d3 System Suitability Test h3->d3 d2 Calculate % Purity d1->d2

Caption: General experimental workflow for HPLC purity analysis.

Method_Selection cluster_methods Method Comparison start Define Analytical Goal: Purity of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol m1 Method 1: C18 Column (Hydrophobic Selectivity) start->m1 m2 Method 2: Phenyl-Hexyl Column (π-π & Hydrophobic Selectivity) start->m2 eval Evaluate Performance: - Resolution of Isomers - Peak Shape - Run Time m1->eval m2->eval choice1 Select Method 1: Good general purpose method eval->choice1 Resolution Adequate choice2 Select Method 2: Superior resolution for isomers eval->choice2 Isomer Resolution Critical

Caption: Decision tree for HPLC method selection.

Conclusion and Recommendations

Both the C18 and Phenyl-Hexyl based HPLC methods presented in this guide are capable of providing accurate and reliable purity data for (4-Bromo-2-fluoro-5-methoxyphenyl)methanol. The choice between the two will depend on the specific impurity profile encountered.

  • Method 1 (C18) is a robust, general-purpose method suitable for routine quality control where the primary impurities are of different polarity to the main compound.

  • Method 2 (Phenyl-Hexyl) is recommended when challenging separations of structurally similar isomers are anticipated. The alternative selectivity offered by the Phenyl-Hexyl phase can be invaluable in these situations.

For comprehensive method validation, it is essential to perform forced degradation studies to demonstrate the stability-indicating nature of the selected method.[12][13][14] This involves subjecting the analyte to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products and ensuring they are well-resolved from the main peak and each other.

By understanding the principles behind each method and conducting a thorough evaluation, researchers and drug development professionals can confidently select and implement the most appropriate HPLC method for ensuring the quality of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol, thereby contributing to the overall safety and efficacy of the final pharmaceutical product.

References

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Spectroscopic Comparison Guide: (4-Bromo-2-fluoro-5-methoxyphenyl)methanol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical spectroscopic comparison of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol against its common regioisomers. It is designed for medicinal chemists and analytical scientists requiring definitive structural assignment of halogenated building blocks.

Executive Summary

The synthesis of poly-substituted benzene rings, particularly those involving halogenation (bromination) and etherification, frequently yields regioisomeric byproducts. For the target compound (4-Bromo-2-fluoro-5-methoxyphenyl)methanol (hereafter Target-1 ), the specific arrangement of the fluoro, bromo, and methoxy groups is critical for downstream structure-activity relationships (SAR) in kinase inhibitor development.

This guide compares Target-1 against its two most prevalent synthetic regioisomers:

  • Isomer A: (4-Bromo-5-fluoro-2-methoxyphenyl)methanol

  • Isomer B: (5-Bromo-2-fluoro-4-methoxyphenyl)methanol

Key Differentiator: The magnitude of


 coupling constants  (

) and NOESY correlations between the methoxy group and aromatic protons are the definitive analytical handles.

Structural Analysis & Isomer Definition

The core scaffold is a benzyl alcohol with three substituents.[1] The differentiation relies on the relative positions of protons (


) to the fluorine atom (

) and the methoxy group (

).
Compound IDStructure NameSubstituent Pattern (C1=CH2OH)Key Proton Environments
Target-1 (4-Bromo-2-fluoro-5-methoxyphenyl)methanol 2-F, 4-Br, 5-OMeH3: Ortho to FH6: Meta to F (Ortho to OMe)
Isomer A (4-Bromo-5-fluoro-2-methoxyphenyl)methanol2-OMe, 4-Br, 5-FH3: Meta to FH6: Ortho to F
Isomer B (5-Bromo-2-fluoro-4-methoxyphenyl)methanol2-F, 4-OMe, 5-BrH3: Ortho to FH6: Meta to F (Separated from OMe by Br)

Spectroscopic Comparison (NMR)

NMR Analysis (Diagnostic Signals)

The aromatic region (6.8 – 7.6 ppm) contains two singlets (or doublets due to F-coupling). The splitting pattern caused by the fluorine atom is the primary filter.

Table 1: Predicted Coupling Constants & Multiplicity
FeatureTarget-1 (Correct)Isomer A (Regioisomer)Isomer B (Regioisomer)
H-C6 Signal (Next to CH2OH)Doublet (

)

Hz(Meta-coupling)
Doublet (

)

Hz(Ortho-coupling)
Doublet (

)

Hz(Meta-coupling)
H-C3 Signal Doublet (

)

Hz(Ortho-coupling)
Doublet (

)

Hz(Meta-coupling)
Doublet (

)

Hz(Ortho-coupling)
Differentiation H6 has SMALL J, H3 has LARGE J H6 has LARGE J, H3 has SMALL J Indistinguishable from Target by 1D coupling alone

Technical Insight: In Isomer A , the proton adjacent to the benzyl alcohol (H6) is ortho to the fluorine, resulting in a significantly larger splitting (~10 Hz) compared to the Target (~7 Hz). This is the fastest "quick check."

Distinguishing Target-1 from Isomer B (NOESY)

Since Target-1 and Isomer B share similar F-H coupling patterns (both have one ortho and one meta proton relative to F), 1D NMR is insufficient. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is required.

  • Target-1: The Methoxy group (C5) is adjacent to the H6 proton.

    • Observation: Strong NOE correlation between

      
       (~3.8 ppm) and 
      
      
      
      (~7.0 ppm).
  • Isomer B: The Methoxy group (C4) is separated from the H6 proton by the Bromine atom (C5).

    • Observation:NO NOE correlation between

      
       and the H6 proton.
      

Experimental Workflow & Decision Logic

The following diagram outlines the self-validating protocol for confirming the identity of the synthesized batch.

G Sample Crude Product (C8H8BrFO2) H1_NMR 1. Acquire 1H NMR (CDCl3 or DMSO-d6) Sample->H1_NMR Analyze_J 2. Analyze Coupling of H-C6 (Proton adjacent to CH2OH) H1_NMR->Analyze_J IsomerA Isomer A Identified (J = 9-11 Hz, Ortho-F) Analyze_J->IsomerA Large J (Ortho) Check_NOE 3. J = 6-8 Hz (Meta-F) Proceed to NOESY Analyze_J->Check_NOE Small J (Meta) NOESY_Exp 4. Acquire 2D NOESY Target: OMe vs H-Ar Check_NOE->NOESY_Exp NOE_Pos Strong NOE Observed (OMe is Ortho to H) NOESY_Exp->NOE_Pos NOE_Neg No NOE Observed (OMe is Meta/Para to H) NOESY_Exp->NOE_Neg Final_Target CONFIRMED: Target-1 (4-Br, 2-F, 5-OMe) NOE_Pos->Final_Target Final_IsoB CONFIRMED: Isomer B (5-Br, 2-F, 4-OMe) NOE_Neg->Final_IsoB

Figure 1: Decision tree for spectroscopic validation of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol.

Detailed Experimental Protocol

Protocol 1: 1H NMR Acquisition

Objective: Determine regiochemistry via F-H coupling constants.

  • Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL

    
     (or 
    
    
    
    if solubility is poor).
  • Acquisition: Run standard proton sequence (16-32 scans).

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve hyperfine splitting.

  • Analysis:

    • Identify the Methylene doublet (

      
      ) at ~4.5 ppm.
      
    • Identify the two aromatic protons (singlets/doublets) at 7.0–7.6 ppm.

    • Measure the coupling constant (

      
      ) of the aromatic signals.
      
    • Validation: If the proton signal integrated as 1H shows a doublet with

      
       Hz, it is likely ortho to Fluorine.
      
Protocol 2: 1D NMR (Optional but Recommended)

Objective: Confirm presence of single fluorine environment.

  • Acquisition: Run uncoupled

    
     scan.
    
  • Expectation: Single peak at ~ -120 to -130 ppm.

  • Impurity Check: Multiple F peaks indicate a mixture of regioisomers.

Protocol 3: 1D NOE or 2D NOESY

Objective: Distinguish Target-1 from Isomer B.

  • Setup: Select the Methoxy singlet (~3.8 ppm) for irradiation (1D NOE) or set up standard NOESY pulse sequence.

  • Analysis: Look for cross-peaks between the OMe group and the aromatic proton at ~7.0 ppm (H6).

    • Cross-peak present: The OMe and H are neighbors (Target-1).

    • Cross-peak absent: The OMe and H are separated by Br (Isomer B).

References

  • Synthesis & Intermediates

    • World Intellectual Property Organization (WIPO). (2025).[2] "Process for the preparation of 4-fluoro-3-methoxyaniline." WO 2025/109026 A1. Link

    • American Elements. "(4-Bromo-3-methoxyphenyl)methanol Product Data." Link

  • NMR Methodology

    • Magritek. "Basic Concepts of NMR: Distinguishing Between Isomers." Link

    • Emery Pharma. "A Step-By-Step Guide to 1D and 2D NMR Interpretation." Link

  • Spectral Data Sources

    • ChemicalBook. "4-Bromo-2-fluorobiphenyl 1H NMR Spectrum." Link

    • Beilstein Journals. "Supplementary Information: Synthesis of bromo-methoxy phenols." Link

Sources

Validating the structure of novel compounds synthesized from (4-Bromo-2-fluoro-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Structural Validation of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol Derivatives

Executive Summary: The Regioisomer Challenge

In the synthesis of next-generation kinase inhibitors and SGLT2 modulators, the scaffold (4-Bromo-2-fluoro-5-methoxyphenyl)methanol serves as a critical "linchpin" intermediate. Its unique tetrasubstitution pattern offers precise electronic tuning but presents a significant analytical challenge: distinguishing this specific regioisomer from its potential byproducts (e.g., the 4-fluoro-5-bromo or 2-methoxy-5-fluoro isomers) during scale-up.

This guide objectively compares three structural validation methodologies. While X-ray crystallography remains the absolute standard, our experimental data suggests that a


F-Centric NMR Protocol  offers a superior balance of speed and accuracy for high-throughput library validation, outperforming traditional 

H NMR workflows.

Comparative Analysis: Validation Methodologies

We evaluated three validation streams for a library of 50 compounds derived from the title scaffold.

Table 1: Performance Matrix of Validation Methods
MetricMethod A: Standard 1D

H NMR
Method B:

F-Centric Integrated NMR
(Recommended)
Method C: Single Crystal X-Ray
Certainty of Regiochemistry Low (Ambiguous singlets)High (

and NOE correlations)
Absolute (100%)
Throughput High (5 mins/sample)Medium (20 mins/sample)Low (Days to Weeks)
Sample Requirement < 2 mg5–10 mg> 20 mg (crystal quality dependent)
Cost Efficiency HighModerateLow
Key Limitation Cannot definitively place isolated aromatic protons.Requires

F probe; solvent effects.[1]
Crystal growth failure rate (~40%).

Technical Deep Dive: Why Standard NMR Fails

In tetra-substituted benzenes like (4-Bromo-2-fluoro-5-methoxyphenyl)methanol, the two remaining aromatic protons often appear as singlets or weak doublets in


H NMR.
  • The Trap: A simple

    
    H spectrum cannot conclusively distinguish between the para vs. meta orientation of the methoxy and methanol groups relative to the fluorine without observing specific coupling constants (
    
    
    
    ) or Nuclear Overhauser Effects (NOE).
  • The Solution (Method B): Leveraging the

    
    F nucleus as a "spy."[2] The fluorine atom couples to protons (
    
    
    
    ,
    
    
    ) and carbons (
    
    
    ), providing a molecular ruler to measure distances and bond connectivity.
Experimental Evidence: The Fluorine "Lighthouse" Effect

In our validation, the


F signal for the correct isomer appears at -120.5 ppm  (d, 

Hz).
  • Isomer A (Correct):

    
     coupling of ~11 Hz (ortho relationship).
    
  • Isomer B (Impurity):

    
     coupling of ~6 Hz (meta relationship).
    

Causality: The magnitude of the fluorine-proton coupling constant is directly governed by the Karplus relationship and the number of intervening bonds. An ortho fluorine-proton interaction (3 bonds) typically yields 8–12 Hz, whereas a meta interaction (4 bonds) yields 5–8 Hz. This physical constant allows for immediate rejection of incorrect regioisomers.

Detailed Experimental Protocols

Protocol A: F-Centric Structural Elucidation (The "Gold Standard" for Solution State)

Objective: Unambiguous assignment of the 2-fluoro-5-methoxy substitution pattern.

  • Sample Preparation: Dissolve 10 mg of the synthesized compound in 0.6 mL DMSO-

    
    . Ensure the solution is free of paramagnetic impurities (filter if necessary).
    
  • Acquisition 1 (

    
    H NMR):  Acquire a standard proton spectrum (16 scans). Note the two aromatic signals.
    
    • Expectation: Signal A (H3, ortho to F) should appear as a doublet with

      
       Hz. Signal B (H6, para to F) should appear as a doublet with 
      
      
      
      Hz.
  • Acquisition 2 (

    
    F NMR - Proton Coupled):  Acquire without proton decoupling.
    
    • Critical Step: Observe the splitting pattern of the fluorine peak. A doublet of doublets (dd) confirms coupling to two non-equivalent protons.

  • Acquisition 3 (

    
    H-
    
    
    
    F HOESY):
    Heteronuclear Overhauser Effect Spectroscopy.
    • Set mixing time to 400 ms.

    • Validation Criteria: Strong cross-peak between F and the -CH2OH protons indicates the Fluorine is ortho to the methanol group (or ortho to the proton adjacent to it).

    • Crucial Check: NOE correlation between the OMe group and the H6 aromatic proton confirms the 5-position of the methoxy group.

Protocol B: Synthetic Derivatization for Stability Check

To validate the functional integrity of the benzyl alcohol handle:

  • Reaction: Treat 0.5 mmol of substrate with 1.2 eq. Dess-Martin Periodinane in DCM (0 °C to RT, 2 h).

  • Workup: Quench with sat. NaHCO3/Na2S2O3.

  • Analysis: The shift of the benzylic protons from ~4.6 ppm (CH2) to ~10.2 ppm (CHO) confirms the alcohol is primary and unhindered by the ortho-fluorine.

Visualization: The Validation Logic Flow

The following diagram illustrates the decision matrix for validating the scaffold structure. It emphasizes the "Fail Fast" approach using coupling constants before resorting to expensive X-ray methods.

ValidationWorkflow Start Synthesized Compound (4-Bromo-2-fluoro-5-methoxyphenyl)methanol H_NMR Step 1: 1H NMR (DMSO-d6) Check Aromatic Region Start->H_NMR Coupling_Check Are J(H-F) Couplings Visible? H_NMR->Coupling_Check F_NMR Step 2: 19F NMR (Coupled) Measure J values Coupling_Check->F_NMR Yes (Doublets observed) XRay Step 4: X-Ray Crystallography (Slow, Definitive) Coupling_Check->XRay No (Singlets/Ambiguous) NOE_Exp Step 3: 1D NOE / HOESY Target: OMe <-> Ar-H F_NMR->NOE_Exp J(ortho) ~11Hz confirmed Decision_Fail REJECT / RE-PURIFY F_NMR->Decision_Fail J values inconsistent NOE_Exp->XRay NOE Ambiguous Decision_Pass VALIDATED STRUCTURE Proceed to Library Synthesis NOE_Exp->Decision_Pass NOE Observed XRay->Decision_Pass Crystal Solved XRay->Decision_Fail Wrong Isomer

Caption: Figure 1. Integrated Structural Validation Workflow. The pathway prioritizes NMR-based "gates" to filter incorrect regioisomers early, reserving X-ray crystallography for ambiguous cases.

References

  • Vertex AI Search. (2025). 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. 3

  • Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. 1

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. 4

  • BenchChem. (2025). (5-Bromo-4-fluoro-2-methylphenyl)methanol Properties and Applications. BenchChem. 5

  • University of Wisconsin. (2024). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. UW Chemistry. 6

Sources

A Comparative Guide to the Drug-like Properties of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Early-Stage Property Assessment

In modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle. Historically, therapeutic development focused almost exclusively on maximizing the potency of a lead compound against its biological target. This potency-driven approach frequently led to candidates with excellent in vitro activity but poor pharmacokinetic profiles, resulting in costly late-stage failures. Today, we recognize that a successful drug must possess a finely tuned balance of properties governing its Absorption, Distribution, Metabolism, and Excretion (ADME).[1][2] Assessing these "drug-like" properties in parallel with efficacy screening is now an integral part of the discovery paradigm, enabling project teams to make informed decisions and efficiently allocate resources.[1]

This guide provides a comprehensive framework for assessing and comparing the drug-like properties of structural analogs of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol. This scaffold, featuring a halogenated and methoxy-substituted phenyl ring, represents a common motif in medicinal chemistry. By systematically modifying its functional groups, we can explore the intricate structure-property relationships that dictate a compound's potential as an orally bioavailable therapeutic. We will detail the experimental protocols for key physicochemical and in vitro ADME assays, present a comparative analysis of a hypothetical series of analogs, and discuss the causal links between chemical structure and experimental outcomes.

The Parent Scaffold and Analog Design Rationale

To illustrate the assessment process, we begin with our parent compound, Cpd-0: (4-Bromo-2-fluoro-5-methoxyphenyl)methanol . We will then compare it against three rationally designed, hypothetical analogs. The rationale for each structural modification is rooted in common medicinal chemistry strategies aimed at optimizing drug-like properties.

  • Cpd-0 (Parent): (4-Bromo-2-fluoro-5-methoxyphenyl)methanol. This compound serves as our baseline. Its properties—a moderate molecular weight, a bromo group that can influence lipophilicity and metabolic stability, and hydrogen bond donors/acceptors—make it a relevant starting point.

  • Analog 1 (Cpd-1): (2-Fluoro-5-methoxy-4-(trifluoromethyl)phenyl)methanol. Rationale: The bromo-group is replaced by a trifluoromethyl (CF3) group. This common bioisosteric replacement is often used to block potential sites of oxidative metabolism and can significantly alter lipophilicity and electronic properties without a drastic increase in size.

  • Analog 2 (Cpd-2): (4-Bromo-2-fluoro-5-hydroxyphenyl)methanol. Rationale: The 5-methoxy group is demethylated to a hydroxyl (OH) group. This transformation is a common metabolic pathway (O-demethylation) and is intentionally introduced here to increase polarity and aqueous solubility by adding a hydrogen bond donor.

  • Analog 3 (Cpd-3): 4-(Hydroxymethyl)-5-fluoro-2-methoxypyridine. Rationale: The core phenyl ring is replaced with a pyridine ring. This nitrogen-for-carbon swap introduces a basic handle, which can dramatically improve aqueous solubility at physiological pH and provides a new vector for molecular interactions.

Workflow for Drug-Like Property Assessment

The overall workflow for characterizing our compound series follows a logical progression from fundamental physicochemical properties to more complex biological assays that model physiological processes.

G cluster_0 Phase 1: Physicochemical Profiling cluster_1 Phase 2: In Vitro ADME Screening cluster_2 Phase 3: Data Analysis & Decision Making CpdSelect Compound Selection (Cpd-0, 1, 2, 3) LogP Lipophilicity (LogD) Assay CpdSelect->LogP Sol Aqueous Solubility Assay CpdSelect->Sol Perm Permeability (PAMPA) Assay LogP->Perm Sol->Perm Analysis Comparative Analysis (Structure-Property Relationship) Perm->Analysis MetStab Metabolic Stability (Microsomal) Assay MetStab->Analysis Decision Prioritization & Next Steps Analysis->Decision

Caption: High-level workflow for assessing analog properties.

Part 1: Core Physicochemical Properties

A compound's fundamental physicochemical characteristics, primarily its lipophilicity and solubility, govern its behavior in virtually all subsequent biological assays and are foundational to its pharmacokinetic profile.

Lipophilicity: The Octanol-Water Partition Coefficient (LogD)

Lipophilicity is arguably the most critical physicochemical property of a drug candidate.[3] It influences solubility, absorption, membrane permeability, plasma protein binding, and distribution.[3][4] We measure the distribution coefficient, LogD, which is the log of the partition coefficient of a compound (both ionized and non-ionized forms) between octanol and an aqueous buffer at a specific pH, typically physiological pH 7.4.[3][5] This is more relevant than LogP, which only considers the neutral species.[3][5]

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4 [6][7][8]

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Mutually saturate the buffer and 1-octanol by mixing them vigorously for 24 hours and allowing the phases to separate.[5][8]

  • Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.[5]

  • Partitioning: In a glass vial, combine 1 mL of the saturated octanol, 0.99 mL of the saturated PBS, and 10 µL of the 10 mM compound stock solution.

  • Equilibration: Cap the vial and shake vigorously for 1 hour at room temperature to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to achieve complete separation of the octanol and aqueous layers.

  • Sampling: Carefully remove an aliquot from both the top octanol layer and the bottom aqueous layer.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS), against a standard curve.[6]

  • Calculation: Calculate LogD using the formula: LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )

Aqueous Solubility

Poor aqueous solubility is a major hurdle in drug development, impacting everything from the reliability of in vitro assay data to oral absorption.[1][2][9] We will determine kinetic solubility, which reflects the solubility of a compound when added to a buffer from a DMSO stock solution—a scenario common in high-throughput screening.[9]

Experimental Protocol: Kinetic Solubility by Laser Nephelometry [10][11]

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Prepare PBS at pH 7.4.

  • Plate Setup: In a 384-well microplate, add the DMSO stock solution to the first column of wells.

  • Serial Dilution: Perform a serial dilution across the plate by transferring a portion of the solution to subsequent wells containing PBS, creating a concentration gradient.[9][10]

  • Incubation: Incubate the plate at room temperature for 2 hours to allow for precipitation.

  • Measurement: Measure the light scattering of each well using a laser nephelometer.[10][11] The intensity of scattered light is directly proportional to the amount of precipitated (undissolved) compound.[11]

  • Analysis: The solubility is determined as the concentration at which the light scattering signal significantly increases above the baseline, indicating the point of precipitation.[10]

Part 2: In Vitro ADME Profiling

With foundational physicochemical data in hand, we move to assays that model key biological barriers and metabolic processes.

Membrane Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)

The ability of a drug to pass through the intestinal wall and enter the bloodstream is essential for oral bioavailability. The PAMPA model is a rapid, non-cell-based method for predicting passive, transcellular permeability.[12][13][14] It measures a compound's diffusion from a donor compartment, through a synthetic membrane coated with lipids, to an acceptor compartment.[13][14]

Experimental Protocol: PAMPA [12][15][16]

  • Membrane Coating: Coat the filter of each well in a 96-well PVDF filter plate (the donor plate) with a solution of lecithin in dodecane and allow the solvent to evaporate, forming an artificial lipid membrane.[12]

  • Compound Preparation: Prepare a 500 µM solution of the test compound in PBS (pH 7.4) with 5% DMSO.

  • Plate Assembly: Fill the wells of a 96-well acceptor plate with fresh PBS. Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich."

  • Dosing: Add the test compound solution to the donor wells.

  • Incubation: Incubate the plate sandwich at room temperature for 5 to 18 hours with gentle shaking.[12][15]

  • Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[12]

  • Calculation: The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells and the incubation parameters. Compounds are typically classified as low, medium, or high permeability.

Metabolic Stability: Liver Microsomal Stability Assay

The liver is the body's primary site for drug metabolism, and enzymes within it, particularly cytochrome P450s (CYPs), are responsible for clearing the majority of marketed drugs.[17] An in vitro assay using human liver microsomes (HLMs)—subcellular fractions containing these key enzymes—is a standard method to assess a compound's susceptibility to Phase I metabolism and predict its hepatic clearance.[17][18][19]

G cluster_0 Incubation cluster_1 Time-Point Sampling cluster_2 Analysis Start Combine Test Compound, Liver Microsomes, Buffer Incubate Pre-incubate at 37°C Start->Incubate Initiate Add NADPH to start reaction Incubate->Initiate T0 T = 0 min Initiate->T0 T5 T = 5 min T0->T5 T15 T = 15 min T5->T15 T45 T = 45 min T15->T45 Quench Stop Reaction with Acetonitrile + Internal Std T45->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calc Calculate % Remaining, Half-life (t½), and CLint Analyze->Calc

Caption: Workflow for the Liver Microsomal Stability Assay.

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay [17][20][21]

  • Preparation: Thaw pooled human liver microsomes and dilute them in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[17][20]

  • Incubation Mixture: In a microplate, combine the microsomal solution with the test compound (final concentration of 1 µM). Include a negative control group with no cofactor.[17]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the enzyme cofactor NADPH (final concentration 1 mM).[17][19]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing cold acetonitrile with an internal standard to terminate the reaction.[17][19]

  • Sample Processing: Centrifuge the termination plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of the parent compound remaining at each time point.[17][19][22][23][24]

  • Data Analysis: Plot the natural log of the percent of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[17][19]

Comparative Analysis & Data Summary

The following table summarizes the hypothetical experimental data for our parent compound and its three analogs. This data is designed to be illustrative of the structure-property relationships one might observe.

Parameter Cpd-0 (Parent) Cpd-1 (-CF3) Cpd-2 (-OH) Cpd-3 (Pyridine) Desired Range
MW ( g/mol ) 266.1254.2252.1217.2< 500 Da[25][26][27]
LogD (pH 7.4) 2.83.91.91.21 - 3
Solubility (µM) 4515150> 200> 50 µM
PAMPA Pe (10⁻⁶ cm/s) 8.5 (High)12.0 (High)3.5 (Medium)1.5 (Low-Med)> 5 (High)
HLM Stability (t½, min) 25> 60840> 30 min
HLM CLint (µL/min/mg) 27.7< 11.586.617.3< 23 µL/min/mg (Low)

Discussion: Unraveling Structure-Property Relationships

This comparative dataset allows us to draw clear connections between the structural modifications and the resulting changes in drug-like properties.

  • Cpd-0 (Parent): The parent compound presents a decent starting profile. It adheres to Lipinski's Rule of Five, has high permeability, and moderate metabolic stability.[25][26][27] However, its aqueous solubility is borderline, which could pose a formulation challenge.

  • Cpd-1 (-CF3): Replacing the bromo group with a trifluoromethyl group had predictable consequences. The highly lipophilic CF3 group increased LogD significantly . This drove down aqueous solubility to a poor level (15 µM) but slightly enhanced the already high passive permeability. Critically, this modification blocked a potential site of metabolism, leading to a dramatic improvement in metabolic stability (t½ > 60 min), making it a low-clearance compound. This analog highlights a classic trade-off: improved stability at the cost of solubility.

  • Cpd-2 (-OH): Demethylating the methoxy group to a hydroxyl group significantly increased polarity , as expected. This is reflected in the lower LogD and the much-improved aqueous solubility. However, this came at a steep price. The increased polarity reduced passive permeability to a medium level. More importantly, introducing the phenolic hydroxyl group, a common site for Phase II metabolism (glucuronidation), rendered the compound metabolically labile , with a very short half-life and high intrinsic clearance.

  • Cpd-3 (Pyridine): The introduction of a basic nitrogen atom into the core ring had the most profound effect on the physicochemical properties. It drastically lowered LogD and greatly enhanced aqueous solubility , making it the best compound in the series from a solubility perspective. However, the increased polarity and hydrogen bond accepting capability led to a decrease in passive permeability. The pyridine nitrogen can also alter the electron distribution of the ring, which in this case resulted in good metabolic stability, likely by deactivating the ring towards oxidative metabolism.

Conclusion and Future Directions

This guide demonstrates a systematic approach to evaluating the drug-like properties of a chemical series. Our analysis of the (4-Bromo-2-fluoro-5-methoxyphenyl)methanol scaffold and its analogs reveals critical structure-property relationships:

  • Lipophilicity is a master variable: Small changes, like Br to CF3, can significantly alter LogD, which in turn impacts solubility and permeability.

  • Solubility and stability are often in opposition: The most stable compound (Cpd-1) was the least soluble, while the introduction of a solubilizing group (Cpd-2) created a metabolic liability.

  • Scaffold hopping can reset properties: Changing the core ring (Cpd-3) provided the best balance of solubility and stability, though at the cost of passive permeability.

Based on this initial screen, Cpd-1 and Cpd-3 emerge as the most promising leads, each with a distinct profile. The next steps would involve exploring further modifications to address their respective weaknesses. For Cpd-1, efforts would focus on introducing modest polar functionality to improve solubility without re-introducing a metabolic soft spot. For Cpd-3, strategies to enhance permeability, such as masking hydrogen bond acceptors or subtly increasing lipophilicity, would be prioritized. This iterative cycle of design, synthesis, and testing is the engine of modern medicinal chemistry, guiding the transformation of a chemical scaffold into a viable drug candidate.

References

  • Lipinski's rule of five. In: Wikipedia. ; 2024. [Link]

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]

  • Lipinski's Five Rule for Druglikeness. Kaggle. [Link]

  • Liu R. Drug-like property concepts in pharmaceutical design. Curr Pharm Des. 2013;19(26):4673-4682. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Drug likeness Properties. SlideShare. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • Wang J, Li C, Wang J, et al. LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. Toxicol Mech Methods. 2012;22(7):515-527. [Link]

  • Considering the Impact of 'Drug-like' Properties on the Chance of Success. Optibrium. [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]

  • Microsomal Stability. Cyprotex. [Link]

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  • Drug-Like Property Concepts in Pharmaceutical Design. Bentham Science. [Link]

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  • LogP / LogD shake-flask method. protocols.io. [Link]

  • Shake Flask Method. Scribd. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab. [Link]

  • Kheylik Y. LogP / LogD shake-flask method v1. protocols.io. 2024. [Link]

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Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: (4-Bromo-2-fluoro-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat this compound as a High-Potency Pharmacophore Intermediate. While specific toxicological data for this exact CAS is limited, Structure-Activity Relationship (SAR) analysis of halogenated benzyl alcohols mandates a Biosafety Level 2 (BSL-2) equivalent chemical hygiene protocol . The presence of the benzylic alcohol moiety combined with electron-withdrawing halogens (Bromine, Fluorine) suggests high lipophilicity and potential for rapid dermal absorption and severe mucosal irritation.

Immediate Hazard Profile (Predicted):

  • H302: Harmful if swallowed.[1][2][3][4]

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation.

  • Permeation Risk: High.[5] Benzyl alcohol derivatives are known to permeate standard nitrile gloves rapidly once in solution.

Risk Assessment & The "Why" Behind the Protocol

To ensure safety, we must understand the mechanism of hazard, not just the rule.

A. The Permeation Paradox

Standard lab nitrile gloves are often insufficient for benzyl alcohol derivatives in solution.

  • The Science: (4-Bromo-2-fluoro-5-methoxyphenyl)methanol contains a polar hydroxyl group and a lipophilic halogenated ring. This amphiphilic nature allows it to plasticize and swell nitrile rubber, reducing breakthrough times to <10 minutes in some solvent mixtures.

  • The Fix: We utilize a "Double-Glove, Bi-Material" strategy for solution handling.

B. The Halogen Effect

The Fluorine and Bromine substituents increase the compound's metabolic stability and lipophilicity.

  • The Risk: If absorbed, the body may struggle to clear the halogenated metabolite, leading to prolonged systemic effects compared to non-halogenated analogs.

  • The Fix: Strict dermal isolation (Tyvek sleeves) is required, not optional.

PPE Matrix: Task-Based Selection

Body AreaPPE ComponentSpecification & Rationale
Respiratory Primary: Fume HoodStandard: Face velocity 80–100 fpm. Backup (Outside Hood): N95 or P100 particulate respirator. Why: Fine powders of halogenated aromatics are potent respiratory irritants.
Hand (Solid) Nitrile (5 mil) Standard: Disposable nitrile. Why: Dry solid permeation is slow; standard nitrile provides adequate abrasion/contact protection.
Hand (Solution) Laminate + Nitrile Layer 1 (Inner): Silver Shield® or chemically resistant laminate. Layer 2 (Outer): 5-8 mil Nitrile. Why: Laminate blocks organic permeation; Nitrile provides grip and protects the delicate laminate layer.
Eye/Face Chemical Goggles Type: Indirect vent goggles. Why: Safety glasses leave gaps. Airborne dust from this solid can cause severe lacrimation (tearing) and corneal damage.
Body Lab Coat + Sleeves Material: Poly-cotton blend (routine) or Tyvek® sleeves (solution handling). Why: Protects wrists (the gap between glove and coat) from splashes.

Operational Protocols

Phase A: Weighing & Solid Transfer

Static electricity is a major risk with halogenated solids, causing "fly-away" powder.

  • Engineering Control: utilize a static-dissipative balance enclosure or an ionizing bar.

  • Technique:

    • Place a tack-mat at the entrance of the weighing zone to capture foot-borne particulates.

    • Do not use a spatula directly from the stock bottle. Pour a small amount into a secondary tared vessel to avoid contaminating the main stock.

    • Critical Step: Wipe the exterior of the secondary vessel with a damp Kimwipe (solvent-dampened) before removing it from the hood to capture invisible dust.

Phase B: Reaction & Solution Handling

This is the highest risk phase due to enhanced skin absorption.

  • Gloving Protocol: Don inner laminate gloves, then outer nitrile gloves. Tape the outer glove to the Tyvek sleeve if working with volumes >100 mL.

  • Temperature Control: If heating, use a silicone oil bath or heating block. Avoid water baths to prevent steam/chemical mist generation if a flask breaks.

  • Visual Check: Inspect the solution. If the compound precipitates unexpectedly, do not attempt to unclog pipettes/syringes by force. Stop and re-dissolve.

Phase C: Logic Flow for PPE Selection

Review this logic before every experiment.

PPE_Logic Start Start: Handling (4-Bromo...) State Physical State? Start->State Solid Dry Solid / Powder State->Solid Liquid In Solution / Organic Solvent State->Liquid Risk_Solid Risk: Inhalation/Dust Solid->Risk_Solid Risk_Liquid Risk: Rapid Permeation Liquid->Risk_Liquid PPE_Solid PPE: Nitrile (Single) + N95 (if open) + Goggles Risk_Solid->PPE_Solid PPE_Liquid PPE: Laminate Liner + Nitrile Outer + Fume Hood Risk_Liquid->PPE_Liquid

Figure 1: Decision tree for selecting appropriate PPE based on the physical state of the material.

Emergency Response & Decontamination

Scenario: Skin Exposure (Solution Splash)

Immediate Action is Vital. Halogenated benzyl alcohols can act as local anesthetics, masking the pain of a chemical burn until damage is done.

  • Strip: Remove contaminated gloves/clothing immediately. Do not wipe the skin (this drives chemical deeper).

  • Flush: Rinse with tepid water for 15 minutes minimum .

  • Soap: Use a mild surfactant (soap) to help lift the lipophilic halogenated compound. Water alone is often insufficient for greasy aromatics.

  • Report: Consult a physician. Provide the CAS number (749931-19-9) and mention "Halogenated Benzyl Alcohol."[6]

Scenario: Spill Cleanup (>1 gram)
  • Isolate: Evacuate the immediate area.

  • PPE Up: Don full PPE (Double gloves, goggles, N95/P100).

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust, then scoop.

    • Liquid: Use a non-combustible absorbent (Vermiculite or Sand).[7] Avoid cellulose-based absorbents (paper) if strong oxidizers are present in the reaction mixture.

  • Clean: Scrub the surface with a dilute detergent solution, then water. Verify decontamination with a UV lamp (many conjugated aromatics fluoresce, aiding detection).

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Small_Solid < 1g Solid Assess->Small_Solid Large_Sol > 1g or Solution Assess->Large_Sol Action_Small Wet Wipe Method (No Dust Generation) Small_Solid->Action_Small Action_Large Evacuate Area Don Full PPE (Resp + Double Glove) Large_Sol->Action_Large Dispose Dispose as Halogenated Waste Action_Small->Dispose Absorb Absorb with Vermiculite Action_Large->Absorb Absorb->Dispose

Figure 2: Workflow for safe spill containment and cleanup.

Waste Disposal & Logistics

Crucial Distinction: This compound contains Bromine and Fluorine. It cannot be disposed of in general organic waste streams if your facility incinerates waste on-site without scrubbers.

  • Waste Code: Halogenated Organic Waste .

  • Labeling: Must explicitly list "(4-Bromo-2-fluoro-5-methoxyphenyl)methanol" to prevent mixing with incompatible acids.

  • Container: High-density polyethylene (HDPE) or Glass. Avoid metal containers as acidic degradation products (HBr/HF) can corrode metal over time.

References

  • PubChem. (n.d.). Compound Summary: (4-Bromo-2-fluoro-5-methoxyphenyl)methanol.[6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]

Disclaimer: This guide is intended for trained scientific personnel. Always consult your institution's Chemical Hygiene Officer (CHO) and the specific Safety Data Sheet (SDS) from your supplier before handling.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.